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tert-Butyl 6-(piperazin-1-yl)nicotinate Documentation Hub

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  • Product: tert-Butyl 6-(piperazin-1-yl)nicotinate
  • CAS: 2241579-90-6

Core Science & Biosynthesis

Foundational

tert-Butyl 6-(piperazin-1-yl)nicotinate: A Critical Scaffold in Targeted Protein Degradation and PROTAC Synthesis

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of bifunctional degraders—such as Proteolysis Targeting Chimeras (PROTACs)—relies heavily on versatile, preci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of bifunctional degraders—such as Proteolysis Targeting Chimeras (PROTACs)—relies heavily on versatile, precisely engineered chemical linkers. tert-Butyl 6-(piperazin-1-yl)nicotinate has emerged as a highly valuable intermediate in this domain[1]. This whitepaper provides an in-depth technical guide on its chemical properties, mechanistic synthesis, and application in drug development, tailored specifically for medicinal chemists and application scientists.

Chemical Profile & Structural Rationale

Understanding the structural components of this molecule is critical for predicting its behavior during complex multi-step PROTAC syntheses.

PropertyValue / Description
Chemical Name tert-Butyl 6-(piperazin-1-yl)nicotinate
CAS Registry Number 2172603-26-6[2]
Molecular Formula C₁₄H₂₁N₃O₂
Molecular Weight 263.34 g/mol [1]
Appearance Yellow solid[1]
Key Functional Groups tert-Butyl ester, Pyridine core, Secondary amine (piperazine)

Causality in Structural Design:

  • The Piperazine Moiety: Acts as a semi-rigid spatial vector. Its secondary amine is highly nucleophilic, serving as the primary attachment point for coupling to target-protein binding ligands (e.g., kinase inhibitors).

  • The Pyridine Core: Confers metabolic stability and establishes a specific spatial trajectory for the linker, which is critical for forming the ternary complex between the Target Protein, the PROTAC, and the E3 Ligase.

  • The tert-Butyl Ester: Functions as an orthogonally protected carboxylic acid. It remains stable under the basic and nucleophilic conditions required for assembling the piperazine side of the molecule. Once the PROTAC assembly requires it, the tert-butyl group can be cleanly and selectively cleaved using acidic conditions (e.g., Trifluoroacetic acid, TFA) to reveal a free carboxylic acid, which is then coupled to the E3 ligase binding moiety[1].

Mechanistic Synthesis Protocol

The synthesis of tert-Butyl 6-(piperazin-1-yl)nicotinate is a self-validating two-step process relying on esterification followed by Nucleophilic Aromatic Substitution (SNAr)[1].

Step 1: tert-Butyl Esterification
  • Reagents: 6-chloronicotinic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Tetrahydrofuran (THF).

  • Procedure: Reflux the mixture in THF for 3 hours. Remove the solvent in vacuo and purify via silica gel column chromatography (Ethyl acetate/Petroleum ether = 0~1/10)[1].

  • Mechanistic Causality: Traditional acid-catalyzed Fischer esterification is harsh and often low-yielding for electron-deficient pyridines. Utilizing Boc₂O with a catalytic amount of DMAP provides a mild, high-yielding alternative (typically >90%). DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive intermediate that facilitates the transfer of the tert-butyl group to the carboxylate.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: tert-Butyl 6-chloronicotinate (1.0 eq), Piperazine (1.1 to 5.0 eq), N,N-Dimethylacetamide (DMA).

  • Procedure: Stir the mixture at 140 °C overnight. Cool to room temperature, quench with saturated aqueous K₂CO₃, extract with EtOAc, and purify[1].

  • Mechanistic Causality: The chlorine atom at the 6-position is highly activated for SNAr due to the electron-withdrawing nature of both the adjacent pyridine nitrogen and the para-positioned tert-butyl ester. However, because piperazine is a secondary amine and the ester introduces steric bulk, high thermal energy (140 °C) in a polar aprotic solvent (DMA) is required to overcome the activation energy barrier of the transient Meisenheimer complex.

  • Expert Insight for Optimization: Standard protocols using near-stoichiometric piperazine (1.1 eq) often result in low yields (~26%) due to competitive bis-alkylation, where one piperazine molecule reacts with two pyridine cores[1]. Self-validating improvement: To maximize the yield of the mono-alkylated product, employ a large molar excess of piperazine (5-10 eq) or utilize mono-Boc-protected piperazine followed by a subsequent orthogonal deprotection step.

Synthesis SM 6-Chloronicotinic Acid Step1 Esterification Boc2O, DMAP SM->Step1 Int tert-Butyl 6-chloronicotinate Step1->Int Step2 SNAr Reaction Piperazine, DMA Int->Step2 Prod tert-Butyl 6-(piperazin-1-yl)nicotinate Step2->Prod

Figure 1: Two-step synthetic workflow for tert-Butyl 6-(piperazin-1-yl)nicotinate via SNAr.

Application in Bifunctional Degraders (PROTACs)

In the context of PROTACs, the spatial distance and orientation between the target protein and the E3 ligase are paramount. The tert-Butyl 6-(piperazin-1-yl)nicotinate scaffold is frequently utilized to construct the linker region of Cereblon (CRBN) and von Hippel-Lindau (VHL) targeting chimeras[1][3]. By modulating the length of the alkyl or PEG chain attached to the piperazine nitrogen, researchers can fine-tune the "tunable" degradation profile of the resulting low-molecular-weight therapeutic[3].

PROTAC POI Target Protein (POI) PROTAC Bifunctional Degrader POI Ligand Piperazine Linker E3 Ligase Ligand POI->PROTAC Binds Ub Polyubiquitination PROTAC->Ub Induces Proximity E3 E3 Ubiquitin Ligase E3->PROTAC Binds Degradation 26S Proteasome Ub->Degradation Targets for

Figure 2: PROTAC mechanism of action utilizing the piperazine-nicotinate scaffold as a linker.

Analytical Characterization & Self-Validating Systems

To ensure scientific integrity and confirm the success of the synthesis, the following analytical self-validating parameters must be met[1]:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Utilize a C18 column (e.g., Waters X-Bridge, 50 mm x 4.6 mm, 3.5 μm) at 40 °C with a flow rate of 2.0 mL/min.

    • Mobile Phase: Gradient of Water (with 10 mM NH₄HCO₃) and Acetonitrile.

    • Causality: The inclusion of a basic modifier (NH₄HCO₃) is critical. It ensures the basic secondary amine of the piperazine remains unprotonated during elution, preventing peak tailing and ensuring a sharp, quantifiable chromatogram.

    • Validation: The target compound (MW: 263.34) must exhibit a dominant [M+H]⁺ peak at m/z 264.2 .

  • Proton Nuclear Magnetic Resonance (¹H NMR):

    • Validation: The formation of the tert-butyl ester intermediate is definitively confirmed by a massive 9-proton singlet integrating at approximately δ 1.56 ppm (in DMSO-d₆). The pyridine core protons will present as a distinct doublet-doublet-doublet pattern in the aromatic region (δ 7.67, 8.26, and 8.86 ppm for the chloro-intermediate)[1], which will shift slightly upfield upon the successful substitution of the chlorine atom with the electron-donating piperazine ring.

References

  • Title: 2172603-26-6_CAS号:2172603-26-6 Source: ChemSrc URL: [Link]

  • Title: AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same Source: Google Patents URL
  • Title: JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands Source: Google Patents URL

Sources

Exploratory

Introduction: The Significance of Precise Structural Verification

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 6-(piperazin-1-yl)nicotinate In the landscape of modern medicinal chemistry, arylpiperazine derivatives are recognized as a "privileged scaffold".[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 6-(piperazin-1-yl)nicotinate

In the landscape of modern medicinal chemistry, arylpiperazine derivatives are recognized as a "privileged scaffold".[1][2] Their versatile structure allows for modifications that target a wide range of G protein-coupled receptors (GPCRs), making them invaluable in the discovery of treatments for CNS disorders, including schizophrenia and depression.[1] Tert-Butyl 6-(piperazin-1-yl)nicotinate is a key building block within this class, incorporating a nicotinic acid core, a reactive piperazine moiety, and a tert-butyl ester protecting group.

The unequivocal confirmation of its molecular structure is a cornerstone of any research or development program. It ensures synthetic fidelity, underpins the interpretation of biological activity, and is a non-negotiable requirement for regulatory submission. This guide provides a holistic, multi-technique approach to the structure elucidation of this molecule, grounding each analytical choice in scientific rationale and field-proven experience. We will move beyond a simple recitation of methods to explain the causality behind the experimental design, ensuring a self-validating and trustworthy analytical workflow.

Foundational Analysis: Unpacking the Molecular Architecture

Before delving into instrumental analysis, a thorough examination of the target structure is critical. This informs the selection of analytical techniques and allows for the prediction of expected spectroscopic signatures.

Molecular Structure:

  • Nicotinate System: A substituted pyridine ring, which is aromatic and possesses a distinct electronic environment. This moiety is a primary chromophore for UV-based detection and will produce characteristic signals in NMR spectroscopy.[3]

  • Piperazine Ring: A six-membered saturated heterocycle. In its N-substituted form, it typically adopts a chair conformation.[4] The presence of a secondary amine (-NH) provides a site for protonation and imparts basic properties, making it suitable for analysis by electrospray ionization mass spectrometry.

  • tert-Butyl Ester: A bulky protecting group for the carboxylic acid. Its nine equivalent protons will produce a highly characteristic singlet in the ¹H NMR spectrum, serving as an immediate structural marker.

This combination of functional groups dictates a strategic, multi-pronged analytical approach to ensure every feature of the molecule is rigorously confirmed.

The Core Elucidation Workflow: A Symphony of Techniques

Elucidation_Workflow cluster_sample Sample Assessment cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Final Confirmation Purity Purity Analysis (HPLC) MS Mass Spectrometry (MS) [Molecular Weight & Formula] Purity->MS Pure Sample For Analysis NMR NMR Spectroscopy [Atomic Connectivity] MS->NMR Confirms Mass Integration Data Integration & Structure Confirmation MS->Integration IR Infrared Spectroscopy (IR) [Functional Groups] IR->NMR Confirms Functional Groups IR->Integration NMR->Integration Defines Connectivity

Caption: Overall workflow for structure elucidation.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: RP-HPLC
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[5]

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 265 nm), determined by a UV scan of the analyte.[6]

  • Sample Preparation:

    • Accurately weigh ~1 mg of tert-Butyl 6-(piperazin-1-yl)nicotinate.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject 10 µL of the sample.

    • Run a gradient elution method (e.g., 5% to 95% B over 15 minutes, followed by a 5-minute hold and re-equilibration).

  • Data Interpretation:

    • A pure sample should yield a single, sharp, and symmetrical peak. The presence of other peaks indicates impurities that must be identified or removed before further analysis.

Molecular Weight and Formula: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of the structural puzzle. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Given the basic nitrogen atoms in the piperazine and pyridine rings, Electrospray Ionization (ESI) in positive ion mode is the ideal technique, as the molecule will readily accept a proton to form the [M+H]⁺ ion.[7]

Experimental Protocol: ESI-TOF MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol containing 0.1% formic acid to facilitate protonation.

  • Instrument Parameters (Typical):

    • Ionization Mode: Positive ESI.

    • Mass Analyzer: Time-of-Flight (TOF) for high resolution.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-120 °C.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Utilize the instrument software to calculate the elemental composition from the accurate mass measurement.

    • Observe fragmentation patterns, which can provide further structural clues (e.g., loss of the tert-butyl group).

Expected Mass Spectrometric Data
SpeciesFormulaCalculated m/zDescription
[M+H]⁺ C₁₄H₂₂N₃O₂⁺276.1707 Molecular Ion
[M-C₄H₈+H]⁺C₁₀H₁₄N₃O₂⁺220.1081Loss of isobutylene from tert-butyl group
[M-C₄H₉O₂]⁺C₁₀H₁₃N₃⁺175.1109Cleavage of the ester and loss of tert-butoxycarbonyl group

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[8] The vibrational frequencies of bonds act as fingerprints, allowing us to verify the ester carbonyl, the N-H bond of the piperazine, and the aromatic system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.[9]

  • Data Analysis: Identify characteristic absorption bands.

Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
~3300Secondary Amine (Piperazine)N-H Stretch
3100-3000Aromatic C-H (Pyridine)C-H Stretch
2975-2850Aliphatic C-H (tert-Butyl, Piperazine)C-H Stretch
~1715 Ester C=O Stretch
1600-1450Aromatic Ring (Pyridine)C=C and C=N Stretches
~1250, ~1150EsterC-O Stretch

The strong carbonyl (C=O) stretch is often the most diagnostic peak in the IR spectrum for this molecule.[10]

Definitive Structure and Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, number, and connectivity of all hydrogen and carbon atoms. For a molecule of this complexity, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.[11]

NMR_Correlations cluster_structure Key Structural Fragments tBu tert-Butyl Protons (~1.5 ppm) Ester_CO Ester C=O (~165 ppm) tBu->Ester_CO HMBC Pip_A Piperazine Protons (α to Pyridine) (~3.8 ppm) Pip_B Piperazine Protons (α to NH) (~3.0 ppm) Pip_A->Pip_B COSY Pyr_C6 Pyridine C6 (~158 ppm) Pip_A->Pyr_C6 HMBC Pyr_H5 Pyridine H5 (~7.9 ppm) Pyr_H5->Pyr_C6 COSY Pyr_H4 Pyridine H4 (~8.2 ppm) Pyr_H4->Pyr_H5 COSY Pyr_H2 Pyridine H2 (~8.8 ppm)

Caption: Key 2D NMR correlations for structure confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable, but DMSO-d₆ can be useful for clearly observing the N-H proton.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish correlations.

Predicted NMR Data (in CDCl₃, approximate shifts)

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8d1HPyridine H2
~8.2dd1HPyridine H4
~6.8d1HPyridine H5
~3.8t4HPiperazine -CH₂- (adjacent to Pyridine)
~3.0t4HPiperazine -CH₂- (adjacent to NH)
~1.9br s1HPiperazine N-H
~1.55 s 9H tert-Butyl -C(CH₃)₃

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~165.5Ester C=O
~158.0Pyridine C6
~150.0Pyridine C2
~138.0Pyridine C4
~118.0Pyridine C3
~108.0Pyridine C5
~81.0tert-Butyl C(CH₃)₃
~45.5Piperazine -CH₂- (adjacent to Pyridine)
~45.0Piperazine -CH₂- (adjacent to NH)
~28.2tert-Butyl -C(CH₃)₃

Trustworthiness through 2D NMR:

  • COSY will confirm the J-coupling between the pyridine protons (H2-H4-H5) and between the two sets of piperazine protons.

  • HSQC will directly link each proton signal to its attached carbon.

  • HMBC is the ultimate confirmation tool. It will show a correlation between the large singlet of the tert-butyl protons and the ester carbonyl carbon, and crucially, a correlation between the piperazine protons at ~3.8 ppm and the C6 carbon of the pyridine ring, unequivocally establishing the point of attachment.

Conclusion: Integrated Data Synthesis

The structure of tert-Butyl 6-(piperazin-1-yl)nicotinate is definitively confirmed by the convergence of evidence from orthogonal analytical techniques.

  • HPLC establishes the sample's purity, ensuring that the spectroscopic data is representative of the target compound.

  • HRMS confirms the elemental formula C₁₄H₂₁N₃O₂ by providing an accurate mass for the [M+H]⁺ ion at m/z 276.1707.

  • IR Spectroscopy verifies the presence of key functional groups: an N-H bond (~3300 cm⁻¹), a strong ester C=O bond (~1715 cm⁻¹), and aromatic C=C/C=N bonds.

  • NMR Spectroscopy provides the final, unambiguous proof of structure. ¹H and ¹³C NMR spectra account for all atoms in the molecule, and 2D NMR experiments (COSY, HSQC, and HMBC) map out the precise connectivity, linking the tert-butyl group to the nicotinate ester and the piperazine ring to the C6 position of the pyridine core.

This rigorous, multi-technique workflow provides a high degree of confidence in the assigned structure, forming a solid foundation for any subsequent research, development, or quality control activities.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC. Available at: [Link]

  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Applicable Chemistry. Available at: [Link]

  • General structure of N-arylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. SpringerLink. Available at: [Link]

  • Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. ResearchGate. Available at: [Link]

  • General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. ResearchGate. Available at: [Link]

  • Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. International Union of Crystallography. Available at: [Link]

  • (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. ResearchGate. Available at: [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available at: [Link]

  • FT-IR spectrum of tert-butyl... ResearchGate. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. American Chemical Society. Available at: [Link]

  • 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? MDPI. Available at: [Link]

  • Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. PMC - NIH. Available at: [Link]

  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. International Journal of Multidisciplinary Research and Growth Evaluation. Available at: [Link]

  • ハーブ及び穀類・豆類加工品中のピペロニルブトキシド分析法. Tokyo Metropolitan Institute of Public Health. Available at: [Link]

  • Publications - OSU Mass Spectrometry Center. Oregon State University. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

Sources

Foundational

Synthesizing the Degrader: The Mechanistic Role of tert-Butyl 6-(piperazin-1-yl)nicotinate in Targeted Protein Degradation

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), the efficacy of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the structural and physicochemical properties of the linke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the efficacy of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the structural and physicochemical properties of the linker connecting the target-binding warhead to the E3 ubiquitin ligase ligand. tert-Butyl 6-(piperazin-1-yl)nicotinate (CAS: 2172603-26-6) is a highly specialized, bifunctional chemical intermediate. While it does not possess a direct pharmacological mechanism of action in isolation, its "mechanism of action" is realized structurally: it functions as a conformationally restricted linker and vectorization scaffold that dictates the spatial orientation, entropic efficiency, and metabolic stability of the resulting PROTAC ternary complex [1].

This technical guide deconstructs the structural rationale, mechanistic utility, and experimental workflows associated with incorporating this critical building block into degrader design.

Structural Rationale & Physicochemical Mechanics

The design of a PROTAC requires precise control over the distance and angle between the target protein and the E3 ligase. Flexible polyethylene glycol (PEG) linkers often suffer from high entropic penalties upon binding. tert-Butyl 6-(piperazin-1-yl)nicotinate solves this by introducing a rigidified, heteroaromatic spacer.

The Piperazine Module: Exit Vector & Basicity

The piperazine ring serves as the attachment point for the target-binding ligand (warhead).

  • Mechanistic Role: It restricts the conformational degrees of freedom. By forcing a specific "exit vector" (the angle at which the linker exits the target protein's binding pocket), it maximizes the probability of productive protein-protein interactions (PPIs) between the target and the E3 ligase.

  • Physicochemical Impact: The secondary amine provides a highly reactive nucleophile for coupling, while the basic nitrogen (pKa ~8.5) improves the aqueous solubility of the massive PROTAC molecule.

The Nicotinate Core: Rigidity & Pi-Stacking

The pyridine-3-carboxylate (nicotinate) core provides a linear, rigid spacer.

  • Mechanistic Role: The pyridine nitrogen can act as a hydrogen-bond acceptor, potentially interacting with solvent or surface residues on the target/E3 ligase to stabilize the ternary complex. Furthermore, the aromatic ring provides metabolic stability against oxidative cleavage compared to aliphatic chains.

The tert-Butyl Ester: Orthogonal Protection
  • Mechanistic Role in Synthesis: The tert-butyl group is a bulky protecting group that prevents the carboxylic acid from reacting prematurely. It is completely stable to the basic conditions used to alkylate or acylate the piperazine nitrogen, but can be cleanly cleaved under acidic conditions (e.g., TFA) to reveal the acid for final coupling to the E3 ligase ligand [2].

Mechanism of Action in PROTACs: The Ternary Complex

Once synthesized into a complete PROTAC, the piperazine-nicotinate scaffold drives the biological mechanism of action by facilitating the Ternary Complex .

  • Bivalent Engagement: The PROTAC simultaneously binds the Protein of Interest (POI) and an E3 Ubiquitin Ligase (e.g., Cereblon or VHL).

  • Proximity-Induced Ubiquitination: The rigid nature of the piperazine-nicotinate linker holds the POI in the exact spatial proximity required for the E2 conjugating enzyme to transfer poly-ubiquitin chains to surface lysine residues on the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome, while the PROTAC is released to act catalytically.

G POI Target Protein (e.g., AR) Warhead Target Ligand POI->Warhead Binds Proteasome 26S Proteasome (Degradation) POI->Proteasome Degraded by Linker Piperazine-Nicotinate Scaffold Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon/VHL) E3Ligand->E3Ligase Binds E3Ligase->POI Proximity Ubiquitin Poly-Ubiquitin Chain E3Ligase->Ubiquitin Transfers Ubiquitin->POI Tags

Caption: Mechanism of Action of the PROTAC Ternary Complex facilitated by the rigid linker scaffold.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the chemical incorporation and biological validation of the tert-butyl 6-(piperazin-1-yl)nicotinate scaffold.

Protocol 1: Chemical Synthesis & Incorporation

Causality Check: Why use N,N-dimethylacetamide (DMA) at 140°C? The chloride at the 6-position of the nicotinate is activated by the electron-withdrawing ester, but the secondary amine of piperazine requires elevated temperatures in a polar aprotic solvent to overcome the activation energy barrier of the Nucleophilic Aromatic Substitution (SNAr) without hydrolyzing the ester [1].

  • SNAr Reaction: Dissolve tert-butyl 6-chloronicotinate (1.0 eq) and piperazine (1.1 eq) in anhydrous DMA. Stir at 140°C overnight. Cool to room temperature, quench with saturated aqueous K2​CO3​ , and extract with ethyl acetate to isolate tert-butyl 6-(piperazin-1-yl)nicotinate.

  • Warhead Coupling: React the free piperazine nitrogen with the target-binding warhead (e.g., an alkyl halide or carboxylic acid via HATU coupling) in the presence of DIPEA in DMF.

  • Acidic Deprotection: Treat the resulting intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Rationale: TFA cleanly cleaves the tert-butyl ester via an E1 elimination mechanism, releasing isobutylene gas and yielding the free carboxylic acid without cleaving the newly formed warhead bonds.

  • E3 Ligase Coupling: Couple the newly exposed carboxylic acid to the amine of an E3 ligase ligand (e.g., a lenalidomide derivative for Cereblon) using HATU/DIPEA in DMF to yield the final PROTAC.

Workflow Step1 1. SNAr Reaction React tert-butyl 6-chloronicotinate with Piperazine Step2 2. Warhead Coupling Alkylation/Amidation of Piperazine N-terminus Step1->Step2 Step3 3. Acidic Deprotection TFA-mediated cleavage of tert-butyl ester Step2->Step3 Step4 4. E3 Ligase Ligand Coupling Amide bond formation with CRBN/VHL ligand Step3->Step4 Step5 5. Final PROTAC Purification HPLC & LC-MS Validation Step4->Step5

Caption: Step-by-step chemical workflow for incorporating the piperazine-nicotinate scaffold into a PROTAC.

Protocol 2: Biological Validation (Self-Validating System)

To validate that the chosen linker geometry successfully induces degradation, a dual-assay approach is required.

  • Ternary Complex Formation (AlphaScreen/TR-FRET): Incubate recombinant POI, recombinant E3 ligase complex, and the synthesized PROTAC. A positive FRET signal confirms that the rigid piperazine-nicotinate linker successfully bridges the two proteins without steric clashes.

  • Cellular Degradation (Western Blot): Treat target cells (e.g., VCaP cells for Androgen Receptor degraders [2]) with the PROTAC (0.1 nM to 10 µM) for 24 hours. Lyse cells and probe for the POI. Self-Validation: Pre-treat a control group with the proteasome inhibitor MG132. If degradation is rescued by MG132, the mechanism of action is definitively confirmed as proteasome-dependent degradation rather than transcriptional suppression.

Quantitative Data Presentation

The table below summarizes the physicochemical advantages of utilizing the tert-butyl 6-(piperazin-1-yl)nicotinate scaffold compared to traditional aliphatic linkers.

Property / Metrictert-Butyl 6-(piperazin-1-yl)nicotinate ScaffoldStandard PEG-based LinkerMechanistic Impact in PROTAC Design
Conformational Flexibility Low (Rigidified)High (Flexible)Reduces entropic penalty during ternary complex formation; locks exit vectors.
Aqueous Solubility (LogS) Enhanced (due to basic Piperazine N)ModerateImproves bioavailability and formulation of high-molecular-weight PROTACs.
Metabolic Stability High (Heteroaromatic core)Low to ModeratePyridine core resists oxidative metabolism (CYP450) better than aliphatic chains.
Synthetic Orthogonality Excellent (t-Bu ester vs. Piperazine amine)VariableAllows step-wise, highly controlled directional synthesis without cross-reactivity.

References

  • Title: Cereblon ligands and bifunctional compounds comprising the same (AU2022221386A1)
  • Title: Compounds and methods for the targeted degradation of androgen receptor (WO2019023553A1)
Exploratory

Synthesis Pathway and Protocol Standardization for tert-Butyl 6-(piperazin-1-yl)nicotinate

Executive Summary In the rapidly expanding field of Targeted Protein Degradation (TPD), the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) require highly versatile, bifunctional building blocks. tert-Bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly expanding field of Targeted Protein Degradation (TPD), the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) require highly versatile, bifunctional building blocks. tert-Butyl 6-(piperazin-1-yl)nicotinate has emerged as a critical core intermediate in the synthesis of Cereblon (CRBN) E3 ligase ligands and specific target binders (such as BTK or BRD4 degraders).

This technical whitepaper provides an in-depth mechanistic analysis and standardized experimental protocols for the synthesis of tert-butyl 6-(piperazin-1-yl)nicotinate. By examining the causality behind reagent selection and comparing historical synthetic routes, this guide establishes a self-validating, high-yield methodology designed to eliminate common pitfalls such as bis-alkylation and premature ester hydrolysis.

Strategic Rationale in PROTAC Assembly

The structural architecture of tert-butyl 6-(piperazin-1-yl)nicotinate offers precise orthogonal reactivity, which is mandatory for complex PROTAC synthesis [1]:

  • The Piperazine Moiety (Secondary Amine): Acts as a highly nucleophilic attachment point for N-alkylation or amidation with linker-target conjugates.

  • The tert-Butyl Ester: Serves as a robust protecting group for the nicotinic acid carboxylate. It remains stable under the basic or nucleophilic conditions required for linker attachment but can be selectively cleaved using mild acid (e.g., Trifluoroacetic acid) to reveal the free carboxylic acid. This acid is subsequently coupled to an amine-functionalized E3 ligase ligand (e.g., lenalidomide or pomalidomide derivatives).

PROTAC_Assembly Core tert-Butyl 6-(piperazin-1-yl)nicotinate Step1 N-Alkylation / Amidation Core->Step1 Linker Linker-Target Conjugate (Electrophile) Linker->Step1 Int2 Intermediate Conjugate (t-Butyl Ester Intact) Step1->Int2 Step2 TFA / DCM Deprotection Int2->Step2 Int3 Free Nicotinic Acid Step2->Int3 Step3 Amide Coupling (HATU, DIPEA) Int3->Step3 CRBN CRBN Ligand (Amine-functionalized) CRBN->Step3 Final Fully Assembled PROTAC Step3->Final

Figure 1: Orthogonal reactivity workflow of tert-butyl 6-(piperazin-1-yl)nicotinate in PROTAC assembly.

Mechanistic Pathway & Reaction Causality

The synthesis is achieved via a two-step sequence starting from commercially available 6-chloronicotinic acid.

Step 1: Steglich-Type Esterification

Traditional Fischer esterification requires strong acids (e.g., H₂SO₄) and isobutylene gas to form tert-butyl esters, which can be hazardous and lead to unwanted side reactions on the pyridine ring. Instead, a mild, DMAP-catalyzed reaction with di-tert-butyl dicarbonate (Boc₂O) is utilized [1].

  • Mechanism: DMAP attacks Boc₂O to form a reactive N-tert-butoxycarbonylpyridinium intermediate. The carboxylate of 6-chloronicotinic acid attacks this species, forming a mixed anhydride. Subsequent decarboxylation releases CO₂ and a tert-butoxide anion, which attacks the acyl carbon to yield the tert-butyl ester. This ensures quantitative conversion without risking the integrity of the C-Cl bond.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The C6 position of the pyridine ring is highly activated toward SNAr due to the electron-withdrawing nature of both the adjacent pyridine nitrogen and the para-positioned ester group.

  • The Bis-Alkylation Challenge: Piperazine contains two identical secondary amines. If stoichiometric amounts of piperazine are used, the initial mono-substituted product (which retains a reactive secondary amine) competes with unreacted piperazine to attack another molecule of the starting material, forming an inactive symmetric dimer.

  • The Solution: Utilizing a large stoichiometric excess of piperazine (5.0 equivalents) ensures that the electrophile statistically encounters free piperazine rather than the mono-substituted product, driving the reaction exclusively toward the desired monomer [2].

Pathway SM 6-Chloronicotinic Acid R1 Boc2O, DMAP THF, Reflux, 3h SM->R1 INT tert-Butyl 6-chloronicotinate (94% Yield) R1->INT Mild Esterification R2 Piperazine (5 eq) t-BuOH, 60°C, 6h INT->R2 PROD tert-Butyl 6-(piperazin-1-yl)nicotinate (95% Yield) R2->PROD SNAr Reaction

Figure 2: Two-step chemical synthesis pathway for tert-butyl 6-(piperazin-1-yl)nicotinate.

Comparative Analysis of SNAr Conditions

A review of the patent literature reveals a stark contrast in yields based on the stoichiometry and thermal conditions applied during the SNAr step. Table 1 summarizes the quantitative data, demonstrating why the high-excess, lower-temperature route is the definitive standard.

ParameterRoute A (Historical / Low Excess) [1]Route B (Optimized / High Excess) [2]
Equivalents of Piperazine 1.1 eq5.0 eq
Solvent N,N-Dimethylacetamide (DMA)tert-Butanol (t-BuOH)
Temperature 140 °C60 °C
Reaction Time 12–18 hours (Overnight)6 hours
Primary Impurity Profile High bis-alkylation (dimer formation)Negligible bis-alkylation
Isolated Yield 26% 95%

Table 1: Quantitative comparison of SNAr methodologies for the synthesis of tert-butyl 6-(piperazin-1-yl)nicotinate.

Standardized Experimental Protocols

The following protocols represent a self-validating system. In-process controls (TLC/LC-MS) are integrated to ensure absolute reproducibility.

Protocol A: Synthesis of tert-Butyl 6-chloronicotinate
  • Preparation: In a flame-dried round-bottom flask, dissolve 6-chloronicotinic acid (31.6 g, 200 mmol) and 4-dimethylaminopyridine (DMAP) (2.4 g, 20 mmol, 0.1 eq) in anhydrous Tetrahydrofuran (THF) (250 mL).

  • Activation: Heat the solution to reflux for 3 hours under an inert nitrogen atmosphere.

  • Esterification: Carefully add di-tert-butyl dicarbonate (Boc₂O) (65.0 g, 300 mmol, 1.5 eq) dropwise to the refluxing mixture. Caution: Evolution of CO₂ gas will occur.

  • Completion: Continue refluxing for an additional 3 hours. Monitor by TLC (Ethyl Acetate/Petroleum Ether 1:5). The starting material spot should be completely consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove THF.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of 0% to 10% Ethyl Acetate in Petroleum Ether.

  • Validation: Yields approximately 40.0 g (94%) of tert-butyl 6-chloronicotinate as a white solid.

    • Analytical Check: LC-MS [M+H]⁺ m/z calculated 213.06, found 214.2. ¹H NMR (400 MHz, DMSO-d₆) δ 1.56 (s, 9H), 7.67 (d, J = 8.4 Hz, 1H), 8.26 (dd, J = 8.0, 2.4 Hz, 1H), 8.86 (d, J = 2.4 Hz, 1H) [1].

Protocol B: Synthesis of tert-Butyl 6-(piperazin-1-yl)nicotinate (Optimized Route)
  • Preparation: To a solution of tert-butyl 6-chloronicotinate (8.52 g, 40 mmol) in tert-butanol (100 mL), add solid piperazine (17.2 g, 200 mmol, 5.0 eq) [2].

  • Reaction: Stir the mixture and heat to 60 °C for 6 hours. The use of tert-butanol prevents transesterification side reactions while maintaining the solubility of the excess piperazine.

  • Monitoring: Verify completion via LC-MS. The mass of the starting material (m/z 214.2) should be replaced entirely by the product mass (m/z 264.2).

  • Workup: Concentrate the reaction mixture under vacuum to remove tert-butanol.

  • Extraction: Partition the crude residue between Ethyl Acetate (200 mL) and saturated aqueous Potassium Carbonate (100 mL). Extract the aqueous layer once more with Ethyl Acetate (100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Dichloromethane/Methanol gradient containing 1% Triethylamine to prevent amine streaking).

  • Validation: Yields approximately 10.0 g (95%) of tert-butyl 6-(piperazin-1-yl)nicotinate as a pale yellow solid.

    • Analytical Check: LC-MS [M+H]⁺ m/z calculated 263.16, found 264.2.

References

  • Source: Google Patents (AU2022221386A1)
  • Title: SUBSTITUTED PYRROLOPYRIMIDINE AND PYRAZOLOPYRIMIDINE AS BRUTON'S TYROSINE KINASE (BTK)
Foundational

Discovery and Application of tert-Butyl 6-(piperazin-1-yl)nicotinate in Targeted Protein Degradation

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the selection of optimal linker moieties. tert-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the selection of optimal linker moieties. tert-Butyl 6-(piperazin-1-yl)nicotinate (CAS: 2172603-26-6) has emerged as a highly valuable bifunctional building block in medicinal chemistry[1]. By combining a rigid pyridine core with a versatile piperazine ring and a robust tert-butyl ester protecting group, this intermediate enables the precise spatial orientation required for effective ternary complex formation between a target protein of interest (POI) and an E3 ubiquitin ligase[2]. This whitepaper provides an in-depth technical analysis of its structural significance, synthesis methodology, and integration into modern drug discovery workflows.

Structural Significance in PROTAC Design

PROTACs are heterobifunctional molecules that hijack the cell's endogenous ubiquitin-proteasome system to degrade disease-causing proteins. The efficacy of a PROTAC is dictated by its ability to form a stable ternary complex (POI–PROTAC–E3 Ligase).

The structural architecture of tert-butyl 6-(piperazin-1-yl)nicotinate offers three distinct field-proven advantages[2][3]:

  • Conformational Rigidity: The incorporation of the pyridine ring restricts the degrees of freedom within the linker region. This reduces the entropic penalty upon ternary complex formation compared to highly flexible PEG-based linkers.

  • Orthogonal Reactivity: The secondary amine of the piperazine ring acts as a potent nucleophile for SN2, reductive amination, or amide coupling to a target ligand (e.g., a BRD4 inhibitor). Conversely, the tert-butyl ester is completely stable under these basic/nucleophilic conditions.

  • Tunable Deprotection: Once the target ligand is attached, the tert-butyl ester can be selectively cleaved under acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane) to reveal a carboxylic acid. This acid is subsequently coupled to an E3 ligase ligand (such as a Cereblon-binding thalidomide derivative)[2].

PROTAC POI Target Protein (e.g., BRD4) PROTAC PROTAC Molecule (Piperazine-Nicotinate Linker) POI->PROTAC Binds Ub Polyubiquitination PROTAC->Ub Induces Ternary Complex E3 E3 Ubiquitin Ligase (Cereblon Complex) E3->PROTAC Recruits Proteasome Proteasome Degradation Ub->Proteasome Targets for Degradation

Mechanism of PROTACs utilizing the piperazine-nicotinate linker.

Synthesis Protocol & Mechanistic Rationale

The synthesis of tert-butyl 6-(piperazin-1-yl)nicotinate is achieved through a two-step sequence: an unconventional esterification followed by a high-temperature Nucleophilic Aromatic Substitution (SNAr)[2].

Step 1: Synthesis of tert-Butyl 6-chloronicotinate

Objective: Protect the carboxylic acid of 6-chloronicotinic acid while avoiding harsh acidic conditions that could lead to unwanted side reactions.

Protocol:

  • Dissolve 6-chloronicotinic acid (31.6 g, 200 mmol) and 4-dimethylaminopyridine (DMAP, 2.4 g, 20 mmol) in anhydrous tetrahydrofuran (THF, 250 mL).

  • Reflux the solution for 3 hours to ensure complete dissolution and pre-activation.

  • Add di-tert-butyl dicarbonate (Boc₂O, 65.0 g, 300 mmol) dropwise to the refluxing mixture.

  • Continue refluxing for an additional 3 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue via silica gel column chromatography (ethyl acetate/petroleum ether gradient 0 to 1:10) to yield the product as a white solid.

Causality & Expert Insight: Traditional Fischer esterification (isobutylene/H₂SO₄) is cumbersome and requires specialized equipment for handling gaseous isobutylene. Here, Boc₂O is utilized unconventionally. DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive intermediate, which then reacts with the carboxylate to form a mixed anhydride. This mixed anhydride decomposes to yield the desired tert-butyl ester and CO₂ gas, driving the reaction forward to an exceptionally high yield (94%)[2].

Step 2: Synthesis of tert-Butyl 6-(piperazin-1-yl)nicotinate

Objective: Introduce the piperazine linker via SNAr at the 6-position of the pyridine ring.

Protocol:

  • Combine tert-butyl 6-chloronicotinate (20.0 g, 94 mmol) and piperazine (8.9 g, 103 mmol) in N,N-dimethylacetamide (DMA, 100 mL).

  • Stir the mixture at 140 °C overnight under an inert atmosphere.

  • Cool the reaction to room temperature and quench with saturated aqueous potassium carbonate solution.

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify via flash chromatography to isolate the target compound as a yellow solid.

Causality & Expert Insight: The SNAr reaction requires an electron-deficient aromatic ring. The pyridine nitrogen and the electron-withdrawing ester group sufficiently activate the 6-position chloride. However, because the activation is moderate compared to highly nitrated benzenes, a polar aprotic solvent (DMA) and high thermal energy (140 °C) are mandatory to overcome the activation energy barrier.

Synthesis A 6-Chloronicotinic Acid B Boc2O, DMAP THF, Reflux, 3h A->B C tert-Butyl 6-chloronicotinate B->C D Piperazine, DMA 140°C, Overnight C->D E tert-Butyl 6-(piperazin-1-yl) nicotinate D->E

Synthesis workflow of tert-butyl 6-(piperazin-1-yl)nicotinate.

Quantitative Data & Yield Optimization

A critical challenge in Step 2 is the formation of a bis-adduct (1,4-bis(5-(tert-butoxycarbonyl)pyridin-2-yl)piperazine). Because piperazine is a symmetric diamine, both nitrogen atoms can act as nucleophiles. The standard protocol utilizes a near-stoichiometric ratio (1.1 equivalents of piperazine) to simplify downstream purification, which inherently limits the theoretical yield of the mono-adduct[2].

Table 1: Reaction Parameters and Yields for Synthesis Workflow

Reaction StepStarting MaterialReagents & CatalystsSolvent & TempYieldKey Mechanistic Challenge
1. Esterification 6-Chloronicotinic acidBoc₂O (1.5 eq), DMAP (0.1 eq)THF, Reflux (6h)94% Avoiding harsh acidic conditions; managing CO₂ evolution.
2. SNAr Coupling tert-Butyl 6-chloronicotinatePiperazine (1.1 eq)DMA, 140 °C (12h+)26% Bis-adduct formation due to the bidentate nature of piperazine.

Optimization Note: Researchers looking to scale this specific step may consider using a large excess of piperazine (5-10 equivalents) to statistically favor mono-substitution, though this requires more rigorous aqueous washing to remove unreacted piperazine during the workup phase.

Conclusion

tert-Butyl 6-(piperazin-1-yl)nicotinate is a cornerstone intermediate in the synthesis of Cereblon-recruiting PROTACs. Its rational design—featuring a rigidifying pyridine core, an orthogonal tert-butyl protecting group, and a versatile piperazine nucleophile—solves critical spatial and synthetic challenges in targeted protein degradation. By understanding the mechanistic causality behind its synthesis, particularly the SNAr dynamics and bis-adduct formation, drug development professionals can better optimize their linker-assembly workflows and accelerate the discovery of novel therapeutics.

References

  • Source: Google Patents (Patent AU2022221386A1)
  • Source: Google Patents (Patent JP2020506922A)
  • tert-Butyl 6-(piperazin-1-yl)nicotinate (CAS 2172603-26-6) Source: ChemSrc URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to tert-Butyl 6-(piperazin-1-yl)nicotinate and Its Derivatives: A Cornerstone for Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 6-(piperazin-1-yl)nicotinate, a key building block in contemporary medicinal chemistry. We will explore its synthesis, chemical properties, and its pivotal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of tert-butyl 6-(piperazin-1-yl)nicotinate, a key building block in contemporary medicinal chemistry. We will explore its synthesis, chemical properties, and its pivotal role as a versatile intermediate in the development of high-value therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Strategic Importance of the Piperazinyl-Pyridine Scaffold

The piperazine moiety is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents. Its basic nitrogen atoms provide a handle for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. When coupled with a pyridine ring, as in tert-butyl 6-(piperazin-1-yl)nicotinate, the resulting scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and vectors for chemical diversification.

The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen and the tert-butyl ester on the nicotinic acid moiety offer orthogonal protection, allowing for selective deprotection and subsequent functionalization. This strategic design makes tert-butyl 6-(piperazin-1-yl)nicotinate a highly valuable and versatile starting material for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.

Synthesis and Physicochemical Properties

The synthesis of tert-butyl 6-(piperazin-1-yl)nicotinate is typically achieved through a nucleophilic aromatic substitution reaction, followed by esterification.

Synthetic Pathway

A common and efficient route involves the reaction of a 6-halonicotinic acid, such as 6-chloronicotinic acid, with an excess of 1-Boc-piperazine. The resulting intermediate, 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, is then esterified to yield the final product.

Synthesis_Pathway A 6-Chloronicotinic Acid C 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid A->C Nucleophilic Aromatic Substitution (e.g., K2CO3, NMP, 80°C) B 1-Boc-piperazine B->C E tert-Butyl 6-(piperazin-1-yl)nicotinate C->E Esterification (e.g., DCC, DMAP, CH2Cl2) D tert-Butanol D->E

Figure 1: Proposed synthetic pathway for tert-Butyl 6-(piperazin-1-yl)nicotinate.

Detailed Synthetic Protocol

Step 1: Synthesis of 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid

  • To a solution of 6-chloronicotinic acid (1 equivalent) in N-methyl-2-pyrrolidone (NMP), add 1-Boc-piperazine (1.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with 1N HCl to a pH of approximately 4-5 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid.

Step 2: Synthesis of tert-Butyl 6-(piperazin-1-yl)nicotinate

  • Dissolve 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Add tert-butanol (1.5 equivalents), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 6-(piperazin-1-yl)nicotinate.

Physicochemical Properties

While specific experimental data for tert-butyl 6-(piperazin-1-yl)nicotinate is not widely published, the following properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value
Molecular Formula C₁₈H₂₇N₃O₄
Molecular Weight 349.43 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water.
Melting Point Not available. Expected to be in the range of 100-150°C.
Boiling Point Not available.

Key Derivatives and Their Therapeutic Applications

The true value of tert-butyl 6-(piperazin-1-yl)nicotinate lies in its utility as a versatile intermediate for the synthesis of a wide range of derivatives with significant therapeutic potential. The Boc-protected piperazine nitrogen is readily deprotected under acidic conditions, revealing a secondary amine that can be functionalized through various reactions.

General Derivatization Strategy

Derivatization_Strategy A tert-Butyl 6-(piperazin-1-yl)nicotinate B tert-Butyl 6-(piperazin-1-yl)nicotinate (Boc-deprotected) A->B Acidic Deprotection (e.g., TFA, HCl) C N-Alkylated Derivatives B->C Reductive Amination or Nucleophilic Substitution D N-Arylated Derivatives B->D Buchwald-Hartwig Amination E Amide Derivatives B->E Acylation with Acyl Chlorides F Sulfonamide Derivatives B->F Reaction with Sulfonyl Chlorides

Figure 2: General strategy for the derivatization of tert-Butyl 6-(piperazin-1-yl)nicotinate.

Application in the Synthesis of Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors, particularly Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for the treatment of various B-cell malignancies and autoimmune diseases.[1] The piperazinyl-nicotinamide core serves as a key pharmacophore that can be elaborated to target the ATP-binding site of kinases.

Representative Protocol: Synthesis of a Hypothetical BTK Inhibitor Intermediate

  • Boc Deprotection: Dissolve tert-butyl 6-(piperazin-1-yl)nicotinate (1 equivalent) in a solution of 4M HCl in dioxane. Stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected piperazine.

  • N-Arylation (Buchwald-Hartwig Coupling): To a solution of the deprotected piperazine (1 equivalent) and a suitable aryl bromide (e.g., a brominated pyrimidine or pyrazole, 1.1 equivalents) in toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents), a phosphine ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents).

  • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 100-110°C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-arylated derivative.

Analytical and Quality Control Methodologies

Robust analytical methods are essential for ensuring the purity and quality of tert-butyl 6-(piperazin-1-yl)nicotinate and its derivatives.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the compound and for monitoring reaction progress.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for structural elucidation and confirmation. Predicted chemical shifts for the core structure are provided below.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.80-8.70 (m, 1H, pyridine-H)

  • δ 8.00-7.90 (m, 1H, pyridine-H)

  • δ 6.70-6.60 (m, 1H, pyridine-H)

  • δ 3.80-3.70 (m, 4H, piperazine-H)

  • δ 3.60-3.50 (m, 4H, piperazine-H)

  • δ 1.57 (s, 9H, C(CH₃)₃)

  • δ 1.48 (s, 9H, C(CH₃)₃)

¹³C NMR (101 MHz, CDCl₃):

  • δ 165.0, 160.5, 154.8, 150.2, 138.5, 115.8, 108.2, 81.5, 80.5, 45.0, 44.5, 28.4, 28.2

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 350.2

Conclusion and Future Perspectives

tert-Butyl 6-(piperazin-1-yl)nicotinate is a strategically designed and highly versatile building block in medicinal chemistry. Its orthogonal protecting groups and the inherent properties of the piperazinyl-pyridine scaffold make it an invaluable starting material for the synthesis of complex and biologically active molecules. The applications of this intermediate, particularly in the development of kinase inhibitors, underscore its importance in modern drug discovery. As the demand for targeted therapies continues to grow, the utility of tert-butyl 6-(piperazin-1-yl)nicotinate and its derivatives is expected to expand, paving the way for the discovery of novel therapeutics for a wide range of diseases.

References

  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. PMC. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ASPET Journals. [Link]

  • 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid 98%. BuyChemJapan. [Link]

  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

  • Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • 6-PIPERAZIN-1-YL-NICOTINIC ACID — Chemical Substance Information. NextSDS. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Medicine/Food/ Aroma/Chemical Intermediates. Otsuka Chemical Co., Ltd.. [Link]

  • ALKYLATED PIPERAZINE COMPOUNDS AS INHIBITORS OF BTK ACTIVITY.
  • Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. PMC. [Link]

  • Determination of Common Metabolites for Methoxylated Fentanyl Analogs. MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Synthesis of tert-Butyl 6-(piperazin-1-yl)nicotinate

Abstract The N-aryl piperazine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of FDA-approved therapeutics.[1][2] This document provides a comprehensive, field-proven protocol for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N-aryl piperazine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of FDA-approved therapeutics.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of tert-butyl 6-(piperazin-1-yl)nicotinate, a versatile building block for drug discovery and development. The described two-step sequence involves a palladium-catalyzed Buchwald-Hartwig amination followed by an acid-mediated deprotection. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis, ensuring both high yield and purity.

Introduction & Strategic Overview

Tert-butyl 6-(piperazin-1-yl)nicotinate serves as a key intermediate for introducing a functionalized piperazine ring onto a pyridine core. The piperazine ring is advantageous in drug design for its ability to improve aqueous solubility and act as a versatile handle for further derivatization.[3]

The synthetic strategy is designed for efficiency and selectivity, addressing the primary challenge of achieving mono-arylation of the piperazine nucleus.

  • Step 1: N-Arylation via Buchwald-Hartwig Amination: We employ N-Boc-piperazine as the amine source. The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for one of the piperazine nitrogens, preventing undesired double arylation.[4] This protected amine is coupled with tert-butyl 6-chloronicotinate using a palladium-catalyzed Buchwald-Hartwig reaction, which is a powerful and reliable method for forming carbon-nitrogen bonds.[1][5][6]

  • Step 2: Boc Deprotection: The terminal Boc group on the resulting intermediate is selectively removed under mild acidic conditions to liberate the secondary amine, yielding the final target compound.[7][8]

This two-step approach is robust, scalable, and utilizes commercially available starting materials, making it highly applicable in a research and development setting.

Reaction Scheme & Mechanism

Overall Transformation:

Image depicting the two-step synthesis from tert-butyl 6-chloronicotinate and N-Boc-piperazine to the final product.

Part A: Buchwald-Hartwig Amination The Buchwald-Hartwig amination is the cornerstone of this synthesis.[9] The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination to form the C-N bond. The choice of a sterically hindered biaryl phosphine ligand (e.g., XPhos) is critical; it promotes the reductive elimination step and stabilizes the active Pd(0) species, leading to higher yields and turnover numbers.[1] Sodium tert-butoxide (NaOtBu) is used as a strong, non-nucleophilic base to deprotonate the coordinated amine within the catalytic cycle.

Part B: Acid-Mediated Boc Deprotection The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then scavenged by the solvent or counter-ion. This process releases isobutylene and carbon dioxide, leaving the free secondary amine.[10] Using a reagent like trifluoroacetic acid (TFA) in dichloromethane (DCM) allows for a clean and rapid deprotection at room temperature.[11]

Quantitative Data Summary

The following table summarizes the reagents and stoichiometry for a representative 10 mmol scale synthesis.

Reagent Formula MW ( g/mol ) Equivalents Amount Notes
Part A: Buchwald-Hartwig Coupling
tert-Butyl 6-chloronicotinateC₁₀H₁₂ClNO₂213.661.02.14 gLimiting Reagent
N-Boc-piperazineC₉H₁₈N₂O₂186.251.22.24 gEnsures full consumption of the halide
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.01 (1 mol%)92 mgPalladium Precatalyst
XPhosC₃₃H₄₅P484.680.02 (2 mol%)97 mgLigand
Sodium tert-butoxideC₄H₉NaO96.101.41.35 gBase
Toluene, AnhydrousC₇H₈92.14-50 mLSolvent
Part B: Boc Deprotection
Protected IntermediateC₁₉H₂₉N₃O₄363.451.0(Assumed ~3.63 g)Crude from Part A
Dichloromethane (DCM)CH₂Cl₂84.93-40 mLSolvent
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0210.07.7 mLDeprotecting Agent

Detailed Experimental Protocols

Part A: Synthesis of tert-Butyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinate
  • Inert Atmosphere Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add tert-butyl 6-chloronicotinate (2.14 g, 10.0 mmol), N-Boc-piperazine (2.24 g, 12.0 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (92 mg, 0.1 mmol) and XPhos (97 mg, 0.2 mmol). Add these solids to the reaction flask.

  • Solvent and Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Reaction Execution: Add anhydrous toluene (50 mL) via syringe. Place the flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Add 50 mL of water and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude brown oil can be purified by flash column chromatography on silica gel (using a gradient of 20-40% ethyl acetate in hexanes) to yield the product as a pale yellow solid.

Part B: Synthesis of tert-Butyl 6-(piperazin-1-yl)nicotinate
  • Dissolution: Dissolve the crude or purified product from Part A (approx. 10.0 mmol) in dichloromethane (DCM, 40 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 7.7 mL, 100 mmol) dropwise over 5 minutes.[8]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization & Extraction: Dissolve the residue in 50 mL of DCM. Carefully add saturated sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous layer is ~8-9 (cease gas evolution). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, typically as an off-white or pale yellow solid. Further purification can be achieved by recrystallization if necessary.

Visualized Workflow & Mechanism

Below are diagrams illustrating the experimental workflow and the catalytic cycle.

G cluster_part_a Part A: Buchwald-Hartwig Coupling cluster_part_b Part B: Boc Deprotection A1 Combine Reactants & Catalyst (Halide, Boc-Piperazine, Base, Pd/Ligand) A2 Establish Inert Atmosphere (Evacuate/Backfill with Argon) A1->A2 A3 Add Anhydrous Toluene A2->A3 A4 Heat to 100 °C (4-6 hours) A3->A4 A5 Cool & Quench with Water A4->A5 A6 Extract with Ethyl Acetate A5->A6 A7 Wash, Dry, Concentrate A6->A7 A8 Purify via Chromatography A7->A8 B1 Dissolve Intermediate in DCM A8->B1 Proceed with Purified Intermediate B2 Add TFA at 0 °C B1->B2 B3 Stir at RT (2 hours) B2->B3 B4 Concentrate in vacuo B3->B4 B5 Redissolve & Neutralize (NaHCO₃) B4->B5 B6 Extract with DCM B5->B6 B7 Wash, Dry, Concentrate B6->B7 B8 Isolate Final Product B7->B8

Caption: High-level workflow for the two-part synthesis protocol.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII LigEx Amine Coordination PdII->LigEx + R₂NH AmineComplex [Ar-Pd(II)-Amine(L₂)]⁺X⁻ LigEx->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)-Amido(L₂) Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 + Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Characterization

The identity and purity of the final product, tert-butyl 6-(piperazin-1-yl)nicotinate, should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include the tert-butyl singlet (~1.5-1.6 ppm), piperazine protons (two multiplets, ~3.0-3.2 ppm and ~3.8-4.0 ppm), a broad singlet for the N-H proton, and three aromatic protons corresponding to the pyridine ring (~6.6 ppm, ~7.8 ppm, and ~8.6 ppm).[12][13]

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals include the tert-butyl carbons, piperazine carbons, and the carbons of the pyridine ring and ester carbonyl.[13]

  • Mass Spectrometry (ESI-TOF): Calculation for C₁₄H₂₁N₃O₂ [M+H]⁺: 264.16. The found value should be within 5 ppm of the calculated mass.[12]

  • Purity (HPLC): Purity should be ≥95% for most research applications.

Safety and Handling

All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[14]

  • Piperazine Derivatives: N-Boc-piperazine and the final product may cause skin and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[15][16]

  • Pyridine Derivatives: 6-chloronicotinate is an irritant. Handle with care.[14][17]

  • Reagents:

    • Sodium tert-butoxide: A strong base that is moisture-sensitive and corrosive. Handle under an inert atmosphere.[18]

    • Palladium Catalysts: Heavy metal compounds. Avoid inhalation.

    • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care, ensuring no contact with skin or inhalation of vapors.

    • Solvents: Toluene and Dichloromethane are flammable and/or toxic. Use in a fume hood away from ignition sources.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

References

  • BenchChem. (2025).
  • Fors, B. P., et al. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • AK Scientific, Inc. 3-(Piperazin-1-yl)
  • The Royal Society of Chemistry. (n.d.).
  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Apollo Scientific.
  • ACS Publications. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
  • CDH Fine Chemical. 2-(1-PIPERAZINYL)
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • SAFETY D
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. BenchChem.
  • Micheli, F., et al. (n.d.). Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. PMC.
  • Unspecified Authors. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • ACS GCI Pharmaceutical Roundtable. (2023). Deprotection. Wordpress.
  • Unspecified Author. (2026).
  • RSC Publishing. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • BLDpharm. 201809-22-5|6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid.
  • ResearchGate. (2026). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

Sources

Application

Application Note: Utilizing tert-Butyl 6-(piperazin-1-yl)nicotinate in the Synthesis of PROTACs and Bifunctional Degraders

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of the linker connecting the target-binding ligand to the E3 ligase-recruiting ligand is as critical as the warheads thems...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of the linker connecting the target-binding ligand to the E3 ligase-recruiting ligand is as critical as the warheads themselves. tert-Butyl 6-(piperazin-1-yl)nicotinate has emerged as a highly valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional degraders[1]. This application note provides a comprehensive guide on the mechanistic rationale, synthetic workflow, and validated protocols for incorporating this rigidified linker into drug discovery pipelines.

Mechanistic Rationale & Structural Advantages

The selection of tert-butyl 6-(piperazin-1-yl)nicotinate as a linker-core is driven by three fundamental physicochemical and synthetic principles:

  • Conformational Rigidity & Vectorization: Unlike highly flexible polyethylene glycol (PEG) linkers, the pyridine-piperazine axis restricts the conformational degrees of freedom. This rigidity reduces the entropic penalty incurred during the formation of the critical ternary complex (Target Protein–PROTAC–E3 Ligase), often leading to enhanced degradation efficacy and improved target selectivity[1].

  • Physicochemical Property Modulation: PROTACs frequently suffer from high lipophilicity and poor oral bioavailability (beyond the "Rule of 5"). The inclusion of the basic piperazine nitrogen introduces a protonatable center at physiological pH, significantly improving the aqueous solubility and pharmacokinetic profile of the resulting degrader.

  • Orthogonal Protection Strategy: The tert-butyl ester serves as an orthogonal protecting group for the nicotinic acid moiety. E3 ligase ligands, particularly Cereblon (CRBN) binders like thalidomide, lenalidomide, and pomalidomide, contain a glutarimide ring that is highly susceptible to base-catalyzed hydrolysis (saponification)[2]. The tert-butyl group can be selectively cleaved under acidic conditions (e.g., using Trifluoroacetic acid), allowing for late-stage amide coupling without destroying the sensitive E3-recruiting warhead.

Workflow & Pathway Visualization

The following diagram illustrates the chemical assembly workflow of a PROTAC utilizing tert-butyl 6-(piperazin-1-yl)nicotinate, and its subsequent biological mechanism of action.

PROTAC_Workflow cluster_assembly Chemical Assembly of PROTAC Target Target Ligand (e.g., BRD4 Binder) Linker tert-Butyl 6-(piperazin-1-yl)nicotinate (Rigid Linker Core) Target->Linker N-Alkylation/ Amidation E3Ligand E3 Ligase Ligand (e.g., CRBN Binder) Linker->E3Ligand 1. TFA Deprotection 2. HATU Coupling PROTAC Bifunctional PROTAC (Degrader Molecule) E3Ligand->PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Cellular Uptake & Target Binding Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation Proximity-Induced Transfer

Figure 1: PROTAC assembly utilizing the rigid piperazine-nicotinate linker and downstream degradation pathway.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 6-(piperazin-1-yl)nicotinate via SNAr

This protocol details the Nucleophilic Aromatic Substitution (SNAr) of tert-butyl 6-chloronicotinate with piperazine[1].

Causality & Expert Insight: N,N-dimethylacetamide (DMA) is selected as the solvent because its polar aprotic nature stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. The elevated temperature (140 °C) is required to overcome the activation energy barrier associated with substituting the relatively deactivated pyridine ring.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 6-chloronicotinate (1.0 eq, e.g., 94 mmol) and piperazine (1.1 eq, e.g., 103 mmol) in anhydrous DMA (approx. 1 M concentration relative to the limiting reagent)[1].

  • Reaction: Purge the vessel with nitrogen. Heat the mixture to 140 °C and stir continuously overnight (12–16 hours)[1].

  • Quenching & Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous potassium carbonate (K₂CO₃) solution[1]. Note: The basic quench ensures the secondary amine of the piperazine product remains deprotonated and partitions into the organic phase.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMA, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of dichloromethane to methanol containing 1% triethylamine to prevent amine streaking) to yield the product as a yellow solid[1].

Protocol B: Downstream PROTAC Assembly (Deprotection & Coupling)

Once the target ligand is attached to the N4 position of the piperazine ring (via standard alkylation or reductive amination), the linker must be deprotected and coupled to the E3 ligase ligand[2].

Causality & Expert Insight: Saponification (LiOH/NaOH) cannot be used here if the E3 ligand contains a base-sensitive glutarimide ring (e.g., Cereblon binders). Instead, Trifluoroacetic acid (TFA) is used to cleave the tert-butyl ester via an E1-like mechanism, generating a stable tert-butyl cation (which is trapped or eliminated as isobutylene) while leaving imide structures intact. HATU is chosen for the subsequent amide coupling due to its superior efficiency in activating carboxylic acids for reaction with sterically hindered or deactivated amines.

  • tert-Butyl Ester Deprotection:

    • Dissolve the target-functionalized intermediate in anhydrous Dichloromethane (DCM).

    • Add TFA to achieve a 1:1 to 1:4 (v/v) ratio of TFA:DCM.

    • Stir at room temperature for 2–4 hours until complete consumption of the starting material is observed by LC-MS.

    • Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting nicotinic acid intermediate is typically used without further purification.

  • Amide Coupling to E3 Ligase Ligand:

    • Dissolve the crude nicotinic acid intermediate (1.0 eq) and the E3 ligase ligand (e.g., a lenalidomide derivative containing a free amine) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF)[2].

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0–5.0 eq) to neutralize any residual TFA salts and ensure the amines are free-based.

    • Add HATU (1.2 eq) and stir at room temperature for 2–18 hours[2].

    • Quench with water, extract with ethyl acetate, dry, and purify via preparative HPLC to isolate the final PROTAC.

Quantitative Data & Reaction Parameters

The following table summarizes the standard reaction parameters and expected outcomes for the synthesis of the tert-butyl 6-(piperazin-1-yl)nicotinate building block based on validated patent literature[1].

ParameterValue / Description
Starting Material 1 tert-Butyl 6-chloronicotinate (CAS: 115309-57-4)
Starting Material 2 Piperazine (1.1 equivalents)
Solvent N,N-dimethylacetamide (DMA)
Temperature 140 °C
Reaction Time Overnight (12–16 hours)
Quench Reagent Saturated aqueous K₂CO₃
Expected Yield ~26% (Unoptimized, isolated as a yellow solid)
LC-MS Mobile Phase 10 mM NH₄HCO₃ in Water / Acetonitrile gradient

References[1] Title: Cereblon ligands and bifunctional compounds comprising the same

Source: Google Patents (AU2022221386A1) URL: 2] Title: Spirocyclic compounds Source: Google Patents (WO2019204354A1) URL:

Sources

Method

The Piperazinyl-Nicotinate Scaffold: A Versatile Platform in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, the piperazine moiety has emerged as a "privileged structure" due to its remarkable versatility and favorable physicochemical properties.[1][2] Its ability to engage in multiple non-covalent interactions, coupled with its tunable basicity and conformational flexibility, allows for the optimization of pharmacokinetic and pharmacodynamic parameters.[3] When incorporated into a nicotinic acid framework, specifically as tert-Butyl 6-(piperazin-1-yl)nicotinate, it provides a powerful and adaptable building block for the synthesis of a diverse array of biologically active molecules. This application note will delve into the multifaceted applications of tert-Butyl 6-(piperazin-1-yl)nicotinate in medicinal chemistry, with a particular focus on its utility in the development of novel anti-tubercular agents. We will provide detailed synthetic protocols, explain the rationale behind experimental choices, and present a comprehensive overview of its potential to accelerate drug discovery programs.

The Strategic Advantage of the Piperazinyl-Nicotinate Core

The strategic incorporation of the piperazinyl-nicotinate core into drug candidates offers several distinct advantages. The piperazine ring, with its two nitrogen atoms, can be functionalized to modulate solubility, lipophilicity, and target engagement.[4] The nicotinic acid portion provides a handle for further chemical elaboration, often serving as a key pharmacophoric element or a linker to other molecular fragments. The tert-butyl ester serves as a convenient protecting group for the carboxylic acid, which can be readily removed under acidic conditions to allow for subsequent amide bond formation or other transformations.[5] This modular design allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry.

Application in the Synthesis of Novel Anti-Tubercular Agents

A compelling example of the utility of the piperazinyl-nicotinate scaffold is in the development of novel inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. A recent study by Srinivasarao et al. described the design and synthesis of a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives with potent anti-tubercular activity.[6][7][8] The core of these molecules, a 6-(piperazin-1-yl)nicotinamide moiety, can be efficiently synthesized from tert-Butyl 6-(piperazin-1-yl)nicotinate.

The general synthetic strategy involves a convergent approach, where the piperazinyl-nicotinate core is first assembled and then coupled with various substituted benzoyl or other acyl groups. This allows for the rapid generation of a library of analogs for biological screening.

Synthetic Protocols

Protocol 1: Synthesis of tert-Butyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinate (3)

This protocol describes the synthesis of the key intermediate, a doubly Boc-protected piperazinyl-nicotinate, via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nicotinic acid ester facilitates the displacement of the chloro substituent by the nucleophilic piperazine.[9][10]

Reaction Scheme:

Protocol_1 start1 tert-Butyl 6-chloronicotinate (1) intermediate start1->intermediate + start2 tert-Butyl piperazine-1-carboxylate (2) start2->intermediate product tert-Butyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinate (3) intermediate->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Protocol_2_Workflow A tert-Butyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinate (3) B tert-Butyl 6-(piperazin-1-yl)nicotinate (4) A->B Boc Deprotection (e.g., TFA/DCM) C tert-Butyl 6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)nicotinate (5) B->C Amide Coupling (Pyrazine-2-carboxylic acid, HATU, DIPEA) D 6-(4-(Pyrazine-2-carbonyl)piperazin-1-yl)nicotinic acid (6) C->D Ester Hydrolysis (e.g., TFA) E N-Phenyl-6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)nicotinamide (7a) D->E Amide Coupling (Aniline, HATU, DIPEA)

Sources

Application

Application Note: Boc-Protection and Orthogonal Deprotection Strategies for tert-Butyl 6-(piperazin-1-yl)nicotinate

Executive Summary & Application Context tert-Butyl 6-(piperazin-1-yl)nicotinate is a highly versatile bifunctional building block utilized extensively in modern drug discovery, particularly in the synthesis of Proteolysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

tert-Butyl 6-(piperazin-1-yl)nicotinate is a highly versatile bifunctional building block utilized extensively in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues (e.g., Cereblon E3 ligase modulators)[1]. The molecule features two critical, yet chemically similar, functional groups: a secondary amine on the piperazine ring and a tert-butyl ester on the nicotinic acid moiety.

Because both the tert-butyloxycarbonyl (Boc) protecting group and the tert-butyl ester are highly acid-labile, differentiating them during multi-step synthesis presents a significant thermodynamic and kinetic challenge. This application note details the mechanistic causality and self-validating protocols required to achieve both simultaneous and strictly orthogonal deprotection of these groups.

Mechanistic Causality & Reaction Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe. The selective manipulation of this molecule relies on exploiting subtle kinetic and electronic differences between the ester and the carbamate.

  • N-Boc Protection: The secondary amine of the piperazine is highly nucleophilic. Reaction with Di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (using Triethylamine) readily yields the N-Boc protected derivative. The tert-butyl ester remains completely inert under these conditions.

  • Simultaneous (Global) Deprotection: Both the Boc group and the tert-butyl ester undergo cleavage via an E1 -type elimination mechanism when exposed to strong Brønsted acids (e.g., 50% TFA in DCM). This generates a stable tert-butyl cation that decomposes into isobutylene gas, driving the reaction to completion.

  • Selective Boc Deprotection (The Le Chatelier Trap): Achieving Boc removal without hydrolyzing the tert-butyl ester is notoriously difficult. To accomplish this, we utilize a method developed by Lin et al.[2], employing concentrated H₂SO₄ in tert-butyl acetate (tBuOAc). The causality here is brilliant: tBuOAc acts as a massive stoichiometric excess of a tert-butyl cation donor. If the tert-butyl ester is transiently cleaved by the acid, the high concentration of tBuOAc drives the equilibrium back toward the esterified product. Conversely, Boc cleavage is driven to irreversible completion by the off-gassing of carbon dioxide.

  • Selective tert-Butyl Ester Deprotection (Lewis Acid/Soft Nucleophile): Standard Brønsted acids cannot selectively cleave the ester over the carbamate. Instead, we leverage Hard-Soft Acid-Base (HSAB) principles using the CeCl₃·7H₂O–NaI system[3]. Ce(III) acts as a highly oxophilic (hard) Lewis acid that selectively coordinates the ester carbonyl, increasing the electrophilicity of the alkyl-oxygen bond. Iodide acts as a soft nucleophile to facilitate cleavage. The Boc group's carbonyl is embedded in a carbamate resonance system, rendering it insufficiently Lewis basic to react under these conditions.

Workflow Visualization

G A 1. tert-Butyl 6-(piperazin-1-yl)nicotinate [Free Amine, t-Bu Ester] B 2. tert-Butyl 6-(4-Boc-piperazin-1-yl)nicotinate [Boc Amine, t-Bu Ester] A->B Protocol 1: Boc2O, TEA, DCM (Protection) B->A Protocol 3: H2SO4, tBuOAc, 2h (Selective Boc Deprotection) C 3. 6-(piperazin-1-yl)nicotinic acid [Free Amine, Free Acid] B->C Protocol 2: TFA, DCM, 2h (Global Deprotection) D 4. 6-(4-Boc-piperazin-1-yl)nicotinic acid [Boc Amine, Free Acid] B->D Protocol 4: CeCl3·7H2O, NaI, MeCN (Selective Ester Deprotection)

Workflow for the orthogonal protection and deprotection of tert-Butyl 6-(piperazin-1-yl)nicotinate.

Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system , including specific In-Process Controls (IPCs) via LC-MS to verify structural transitions.

Protocol 1: Synthesis of tert-Butyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinate (Boc Protection)
  • Initialization: Dissolve tert-Butyl 6-(piperazin-1-yl)nicotinate (1.0 eq, 10 mmol, 2.63 g) in anhydrous Dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq, 15 mmol, 2.1 mL) and stir for 5 minutes at 0 °C.

  • Reagent Addition: Dropwise add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 11 mmol, 2.40 g) in DCM (10 mL).

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): Sample 10 µL into 1 mL MeOH for LC-MS. Pass Criteria: Complete disappearance of starting material ( m/z 264.2[M+H]⁺) and appearance of the product peak ( m/z 364.2[M+H]⁺).

  • Workup: Wash the organic layer with 5% aqueous citric acid (2 × 20 mL) to remove unreacted amine and TEA, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Compound 2 as a white solid.

Protocol 2: Simultaneous (Global) Deprotection
  • Initialization: Dissolve Compound 2 (1.0 eq, 2 mmol, 726 mg) in anhydrous DCM (10 mL).

  • Acidification: Cool to 0 °C and slowly add Trifluoroacetic acid (TFA, 10 mL).

  • Propagation: Stir at room temperature for 2 hours. The reaction will gently effervesce as isobutylene and CO₂ are released.

  • IPC: LC-MS analysis. Pass Criteria: Appearance of m/z 208.1 [M+H]⁺ (Compound 3).

  • Workup: Evaporate the TFA/DCM mixture under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether (20 mL) to precipitate 6-(piperazin-1-yl)nicotinic acid as its TFA salt. Filter and dry under high vacuum.

Protocol 3: Selective N-Boc Deprotection (Preserving tert-Butyl Ester)

Note: This protocol strictly utilizes the Lin et al. methodology[2] to prevent ester hydrolysis.

  • Initialization: Suspend Compound 2 (1.0 eq, 2 mmol, 726 mg) in tert-butyl acetate (tBuOAc, 4.0 mL) to achieve a 0.5 M concentration.

  • Acidification: Add concentrated H₂SO₄ (1.5 eq, 3.0 mmol, 160 µL) dropwise at room temperature.

  • Propagation: Stir vigorously for 2 hours.

  • IPC: LC-MS analysis. Pass Criteria: Appearance of m/z 264.2 [M+H]⁺. Critical: Monitor closely to ensure no over-deprotection to m/z 208.1 occurs.

  • Workup: Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution (20 mL) to neutralize the sulfuric acid. Extract with Ethyl Acetate (3 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to recover Compound 1.

Protocol 4: Selective tert-Butyl Ester Deprotection (Preserving N-Boc)

Note: This protocol utilizes the Marcantoni et al. Lewis acid methodology[3].

  • Catalyst Activation: In a flame-dried flask, suspend CeCl₃·7H₂O (1.5 eq, 3 mmol, 1.12 g) and NaI (1.3 eq, 2.6 mmol, 390 mg) in anhydrous Acetonitrile (MeCN, 15 mL). Reflux the mixture for 1 hour to generate the active cerium-iodide complex.

  • Substrate Addition: Cool the suspension slightly and add Compound 2 (1.0 eq, 2 mmol, 726 mg) as a solid.

  • Propagation: Reflux the mixture for 4–6 hours.

  • IPC: LC-MS analysis. Pass Criteria: Disappearance of m/z 364.2 and appearance of m/z 308.2[M+H]⁺ (Compound 4).

  • Workup: Cool to room temperature, quench with water (10 mL), and carefully adjust the pH to ~4.0 using 1M HCl (to protonate the newly formed nicotinic acid without cleaving the Boc group). Extract with Ethyl Acetate (3 × 20 mL). Wash with 5% aqueous Na₂S₂O₃ to remove any liberated iodine, dry over Na₂SO₄, and concentrate.

Quantitative Reaction Parameters & Selectivity Matrix

Target CompoundReagent SystemSolventTempTimeTarget CleavedSelectivityTypical Yield
Compound 2 Boc₂O (1.1 eq), TEA (1.5 eq)DCM0 °C to RT4 hNone (Protection)>99%92 - 95%
Compound 3 TFA (50% v/v)DCMRT2 hBoc & t-Bu EsterN/A (Global)95 - 98%
Compound 1 Conc. H₂SO₄ (1.5 eq)tBuOAcRT2 hBoc Only>95%85 - 90%
Compound 4 CeCl₃·7H₂O (1.5 eq), NaI (1.3 eq)MeCNReflux4-6 ht-Bu Ester Only>90%80 - 85%

References

  • Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Journal of Organic Chemistry, 66(13), 4430–4432.[Link]

  • Lin, L. S., Lanza, T., de Laszlo, S. E., Truong, Q., Kamenecka, T., & Hagmann, W. K. (2000). Deprotection of N-tert-butoxycarbonyl (Boc) groups in the presence of tert-butyl esters. Tetrahedron Letters, 41(36), 7013-7016.[Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.[Link]

  • Dong, H., et al. (2022). Cereblon ligands and bifunctional compounds comprising the same. U.S.

Sources

Method

Application Note: tert-Butyl 6-(piperazin-1-yl)nicotinate as a Bifunctional Building Block in Targeted Protein Degradation

Executive Summary The rapid expansion of targeted protein degradation (TPD) therapies, particularly Proteolysis Targeting Chimeras (PROTACs), has driven the demand for highly versatile, orthogonally protected chemical bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid expansion of targeted protein degradation (TPD) therapies, particularly Proteolysis Targeting Chimeras (PROTACs), has driven the demand for highly versatile, orthogonally protected chemical building blocks. tert-Butyl 6-(piperazin-1-yl)nicotinate (CAS: 2172603-26-6) has emerged as a critical linker-precursor in the synthesis of bifunctional degraders targeting E3 ubiquitin ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) [1].

This application note provides a comprehensive guide to the structural rationale, mechanistic utility, and self-validating synthetic protocols for utilizing tert-butyl 6-(piperazin-1-yl)nicotinate in advanced organic synthesis and drug development.

Mechanistic Rationale & Structural Advantages

The architecture of tert-butyl 6-(piperazin-1-yl)nicotinate is deliberately designed to offer precise control during multi-step PROTAC assembly. Its utility is grounded in three structural pillars:

  • The Piperazine Anchor (Nucleophilic Vector): The secondary amine of the piperazine ring provides a highly reactive, sterically accessible nucleophile. It serves as the primary attachment point for the Target Protein Ligand (PTM) via amide coupling, reductive amination, or Nucleophilic Aromatic Substitution (SNAr). Furthermore, the rigid chair conformation of piperazine imparts a predictable spatial vector, reducing the entropic penalty during ternary complex formation [2].

  • The Pyridine Core (Electronic & Physicochemical Tuning): Unlike phenyl-based linkers, the nitrogen in the pyridine ring lowers the overall lipophilicity (LogP) of the resulting PROTAC, which is crucial for maintaining aqueous solubility and oral bioavailability. Electronically, the pyridine nitrogen withdraws electron density from the C6 position, facilitating the initial SNAr reaction required to install the piperazine ring.

  • The tert-Butyl Ester (Orthogonal Protection): The tert-butyl group provides an orthogonal protection strategy. It is highly stable under the basic and nucleophilic conditions used to functionalize the piperazine amine. Once the PTM is successfully installed, the tert-butyl ester can be quantitatively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane) to reveal the carboxylic acid, which is then coupled to the E3 Ligase Ligand (CLM) [1].

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC (Nicotinate Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Fig 1. Mechanism of PROTACs utilizing the piperazine-nicotinate linker system.

Self-Validating Experimental Protocols

The following protocols detail the de novo synthesis of the building block from commercially available 6-chloronicotinic acid. These methods are engineered as self-validating systems, incorporating in-process analytical checks to ensure reproducibility and high fidelity.

Protocol A: Synthesis of tert-Butyl 6-chloronicotinate

Standard Fischer esterification is incompatible with tert-butanol due to steric hindrance and acid-catalyzed dehydration. Instead, a mild, DMAP-catalyzed esterification using di-tert-butyl dicarbonate (Boc₂O) is employed [1].

Reagents:

  • 6-Chloronicotinic acid (1.0 eq, 200 mmol, 31.6 g)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 20 mmol, 2.4 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq, 300 mmol, 65.0 g)

  • Anhydrous Tetrahydrofuran (THF) (250 mL)

Step-by-Step Methodology:

  • Initiation: Suspend 6-chloronicotinic acid and DMAP in anhydrous THF in a round-bottom flask equipped with a reflux condenser.

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction.

  • Activation: Heat the suspension to reflux (approx. 66 °C) for 3 hours to ensure complete dissolution and activation.

  • Esterification: Slowly add Boc₂O dropwise to the refluxing mixture.

    • Causality: Dropwise addition is critical to control the evolution of CO₂ gas, which is generated as the mixed anhydride decomposes to form the tert-butyl ester.

  • Completion & Validation: Continue refluxing for an additional 3 hours. Validate reaction completion via TLC (Ethyl Acetate/Petroleum Ether 1:5). The starting material spot (baseline) should be completely consumed.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove THF, and purify the residue via silica gel column chromatography (Gradient: 0% to 10% Ethyl Acetate in Petroleum Ether).

  • Analytical Check: The product should present as a white solid. Confirm identity via LC-MS: m/z calculated 213.06; found 214.2 [M+H]⁺ [1].

Protocol B: SNAr Synthesis of tert-Butyl 6-(piperazin-1-yl)nicotinate

The electron-withdrawing ester at the C3 position and the pyridine nitrogen make the C6 chloride highly electrophilic, enabling a direct Nucleophilic Aromatic Substitution (SNAr) with piperazine.

Reagents:

  • tert-Butyl 6-chloronicotinate (1.0 eq, 94 mmol, 20.0 g)

  • Piperazine (1.1 eq, 103 mmol, 8.9 g)

  • N,N-Dimethylacetamide (DMA) (100 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Combine tert-butyl 6-chloronicotinate and piperazine in DMA.

    • Causality: DMA is selected as the solvent due to its high boiling point and polar aprotic nature, which stabilizes the Meisenheimer complex transition state during SNAr.

  • Thermal Substitution: Stir the mixture at 140 °C for 12–16 hours (overnight).

  • Quench & Neutralization: Cool the reaction to room temperature and quench with saturated aqueous potassium carbonate (K₂CO₃) solution.

    • Causality: The K₂CO₃ wash neutralizes the HCl byproduct generated during substitution, ensuring the secondary amine of the newly attached piperazine remains in its free-base (unprotonated) form, which is essential for organic extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMA, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation: The product is isolated as a yellow solid. Confirm identity via LC-MS: m/z calculated 263.16; found 264.2 [M+H]⁺ [1].

Synthesis_Workflow SM 6-Chloronicotinic Acid Step1 Esterification (Boc2O, DMAP, THF, Reflux) SM->Step1 Int1 tert-Butyl 6-chloronicotinate Step1->Int1 94% Yield Step2 SNAr Substitution (Piperazine, DMA, 140°C) Int1->Step2 Prod tert-Butyl 6-(piperazin-1-yl)nicotinate Step2->Prod 26-35% Yield

Fig 2. Step-by-step synthetic workflow for tert-Butyl 6-(piperazin-1-yl)nicotinate.

Quantitative Data & Analytical Metrics

The following table summarizes the critical reaction parameters, expected yields, and mass spectrometry validation metrics for the two-step synthesis.

ParameterProtocol A: EsterificationProtocol B: SNAr Substitution
Primary Reagents 6-Chloronicotinic acid, Boc₂O, DMAPtert-Butyl 6-chloronicotinate, Piperazine
Solvent System THF (Tetrahydrofuran)DMA (N,N-Dimethylacetamide)
Thermal Conditions 66 °C (Reflux)140 °C
Reaction Duration 6 Hours total12-16 Hours (Overnight)
Expected Yield ~94%~26-35%
LC-MS Validation (m/z) 214.2 [M+H]⁺264.2[M+H]⁺
Purification Strategy Silica Gel Chromatography (EA/PE)Aqueous K₂CO₃ Quench / Liquid Extraction
Physical State White SolidYellow Solid

References

  • Source: Google Patents (AU2022221386A1)
  • Source: Google Patents (JP2020506922A)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of tert-Butyl 6-(piperazin-1-yl)nicotinate

Welcome to the Technical Support Center. As drug development increasingly focuses on targeted protein degradation (such as PROTACs and molecular glues), bifunctional compounds utilizing cereblon or VHL ligands have becom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly focuses on targeted protein degradation (such as PROTACs and molecular glues), bifunctional compounds utilizing cereblon or VHL ligands have become highly sought after[1]. tert-Butyl 6-(piperazin-1-yl)nicotinate is a critical building block in these syntheses.

However, isolating this compound presents a classic chromatographic paradox: it contains a highly basic secondary amine (the piperazine ring) that requires basic conditions to elute, alongside an acid-sensitive protecting group (the tert-butyl ester) that rapidly degrades under the acidic conditions typically used in reverse-phase chromatography[2][3].

This guide is designed by Senior Application Scientists to help you navigate these conflicting structural properties, understand the mechanistic causality behind purification failures, and implement self-validating protocols to recover high-purity material.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my product streak severely on standard normal-phase silica gel, resulting in poor recovery? A1: The causality lies in the basicity of the piperazine moiety. Piperazine is a highly polar secondary amine. On standard normal-phase silica gel, the basic nitrogen atom forms strong ionic interactions and hydrogen bonds with the acidic silanol (Si-OH) groups present on the stationary phase[4][5]. This acid-base interaction leads to irreversible adsorption and severe peak tailing.

  • The Fix: You must mask these acidic sites. Modify your mobile phase with a basic additive (e.g., 1–5% Triethylamine or 1% Ammonium Hydroxide) to competitively bind the silanol groups, allowing your compound to elute as a sharp band[5].

Q2: I used Reverse-Phase HPLC (RP-HPLC) with 0.1% TFA, but LC-MS shows a massive peak at [M-56]. What happened? A2: You have inadvertently deprotected your compound. The tert-butyl ester group is highly sensitive to strong acids. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen, increasing its electrophilicity, and catalyzes the cleavage of the ester via the formation of a highly stable tert-butyl cation[2][3]. The loss of the tert-butyl group as isobutylene gas results in a mass loss of 56 Da, yielding the free 6-(piperazin-1-yl)nicotinic acid.

  • The Fix: Never use TFA or HCl when purifying tert-butyl esters. Switch to a volatile basic modifier, such as 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ), which maintains the ester's integrity while keeping the amine unprotonated[1].

Q3: My synthesis used an excess of piperazine via an SN​Ar reaction. How do I efficiently remove the unreacted piperazine before chromatography? A3: Synthesis of this intermediate typically involves reacting tert-butyl 6-chloronicotinate with an excess of piperazine[1]. While piperazine is highly water-soluble, it can co-elute if the crude mixture is directly loaded onto a column.

  • The Fix: Perform a thorough aqueous workup. Because piperazine has a unique ability to form a stable, highly insoluble hexahydrate under specific stoichiometric water ratios, controlled aqueous washes can effectively partition the excess piperazine away from your more lipophilic nicotinate product[6].

Part 2: Structural Conflicts & Decision Workflows

To successfully purify this compound, you must map your chromatographic strategy directly to its functional group properties.

G Molecule tert-Butyl 6-(piperazin-1-yl)nicotinate Piperazine Piperazine Ring (Secondary Amine) Molecule->Piperazine Ester tert-Butyl Ester (Protecting Group) Molecule->Ester Pip_Prop Highly Basic & Polar Causes Silica Streaking Piperazine->Pip_Prop Ester_Prop Acid-Sensitive Cleaves in TFA/HCl Ester->Ester_Prop Conflict Standard RP-HPLC uses 0.1% TFA (Resolves amine, destroys ester) Pip_Prop->Conflict Ester_Prop->Conflict Solution Optimal Condition: Basic Modifiers (NH4HCO3) or Amine-Functionalized Silica Conflict->Solution

Structural property mapping of functional group conflicts during purification.

G Start Crude tert-Butyl 6-(piperazin-1-yl)nicotinate Check Assess Impurity Profile Start->Check HighPip High Excess Piperazine? Check->HighPip Aqueous Aqueous Workup (Water washes to remove polar piperazine) HighPip->Aqueous Yes Chrom Chromatography Selection HighPip->Chrom No Aqueous->Chrom NP Normal Phase (Silica) Chrom->NP RP Reverse Phase (C18) Chrom->RP NP_Sol Use 1-5% TEA or NH4OH Prevents amine streaking NP->NP_Sol RP_Sol Use 10 mM NH4HCO3 Prevents ester cleavage RP->RP_Sol

Workflow for selecting purification strategies based on crude impurity profiles.

Part 3: Quantitative Data on Mobile Phase Modifiers

Selecting the wrong modifier will either trap your compound on the column or destroy it. Use the table below to select a chemically compatible system.

Chromatography TypeModifier AddedEffect on Piperazine MoietyEffect on tert-Butyl EsterRecommendation
Normal Phase (Silica) NoneSevere tailing / Irreversible AdsorptionStableStrictly Avoid
Normal Phase (Silica) 1–5% Triethylamine (TEA)Excellent peak shape (masks silanols)StableHighly Recommended
Reverse Phase (C18) 0.1% TFA (pH ~2)Good peak shape (protonated amine)Rapid Hydrolysis (Degradation)Strictly Avoid
Reverse Phase (C18) 0.1% Formic Acid (pH ~3)Good peak shapeSlow HydrolysisUse with Extreme Caution
Reverse Phase (C18) 10 mM NH4​HCO3​ (pH ~8)Good retention (elutes as free base)StableHighly Recommended

Part 4: Self-Validating Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Amine-Modified)

Use this protocol for scaling up purification of the crude reaction mixture.

  • Column Preparation: Pre-equilibrate a standard silica gel cartridge with a solvent mixture of Hexanes/Ethyl Acetate (or Dichloromethane) containing 1% Triethylamine (TEA) [5].

  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimal amount of Dichloromethane. Add Celite or neutral alumina (do not use acidic silica for loading) and evaporate to dryness. Causality: Dry loading prevents the highly basic crude oil from crashing out as an insoluble band at the column head.

  • Elution: Run a gradient from 100% Dichloromethane to 90:10 Dichloromethane/Methanol (maintaining 1% TEA or NH4​OH throughout the gradient).

  • Self-Validation (TLC): Spot the collected fractions on a TLC plate. Stain with Ninhydrin and heat. The secondary amine of the piperazine ring will react with Ninhydrin to form a distinct pink/purple spot, confirming the presence of the intact piperazine moiety.

Protocol B: Preparative RP-HPLC with Basic Modifiers

Use this protocol for final polishing to achieve >95% purity for biological assays.

  • Mobile Phase Preparation:

    • Buffer A: Prepare 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Verify the pH is approximately 8.0[1].

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Ensure you are using a high-pH tolerant C18 column (e.g., Waters XBridge or equivalent). Causality: Standard silica-based C18 columns will dissolve at pH > 7.5, ruining the column and contaminating your product with silicates.

  • Elution: Run a linear gradient from 5% B to 100% B over 15 minutes.

  • Self-Validation (LC-MS): Analyze the main peak via mass spectrometry. You must observe the parent mass [M+H]+≈264.3 . If you observe a mass of 208.3 ( [M+H]+−56 ), your ester has hydrolyzed, indicating your system was too acidic or the column was contaminated with residual TFA from a previous run.

References[4] Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMIZdZvoTLAYbymnqeu-y0jkEseoXoN4DXRCiuWBBMEIwdN4nPe9SoOEXXcaPtu1CT4wtmJSyYxzCm9-CXnSy9ZyQO7WGj11vL0U5aKLPMymUaHBGEKlcNwUECLF0BOFt-m4uMQKyugCzBD0wdFvp7RvT8vRw_SffwlqTJbIXWNbjViA-P-pJ8uh9wc_8W-ztVMMQtxooiPgKqG2m88D2WEB4B4w==[5] Technical Support Center: Purifying Piperidine Derivatives with Column Chromatography - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2qLrlHCiBKDiBZt_1-NA-nlhx3VwXtV-TM6IudUb-hRzppno9O-JYbUL6IaUI_5spEf3Y2yFfIyHen8UoNBPDOQQSktYXrA3lRIgRD9xGdbii4A1C1xiDHIYQ1DqU5DN0pXK8yRUiNZ6w2B2-MDoEzVDPzhD9I6VDt_xqHNmB7llOF33s_fDi2QAIfgBcXgJrJyflPiS4lx4utolyYi5j5fDkCQMptmhN1Bs2MLw0-w==[2] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZkbOIaCiUxGMcmA_7KZPp_sRzjcsdUTTmPLsi6Jny7yfhtKsfjfVBdhpEKcyoZJabDRFRgOvsqSskYpbZ9PWshLiYnvcGcdOsUfR4RK9M2Ny-Q5vVGVyeQI5ifiwXzFlrodnwSjrpyThVW2fOugBo_6yAeL6ETIE5AV9LzFqs5nhTvWQrTX3j6Gbw0HQPgFCA1jh_faPXYKXF_q4g4y-xtt8PSSKco3z2Nx41BEkwrolK6pi9PGfpcP7HsAaewXvWkKuTJrLeIQTpupp6HbOtq2YMo9l83A==[6] US3481933A - Recovery and purification of piperazine - Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk2pFHR3CxlkesKdW9-v5v8-h8l8NhidsPELLVuvXApHQ9qZXifoDvw8sOsBjcMm9rNKLGxiFg2czradvpfrlUgKgoL8VYM-rsncgWzziuiP5JnKk0tKZWt-Q4jIAfHbSMoaUqoRzfYWc=[3] Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECog8xbtzxI_buD1j4gVGbGjyzqhKDweN3CejvR75t7o62k863wgw8EUbj6Hw8ckPGjbYk4PgjZE_x0EGEO-yk7b7wo3Yvi4uMtiquSBb7TdF0DNXpRt4kKQjvfzRMK8XakKOtbj-IXllVLkBY_k15dmJEpsvWyf-CMIW4NDltKlkLfxeEkFhqhobp-J3gG53y[1] AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPtKiUuR39W2a2djZmLrxgOi0ETtP-SVuseUTERODkUjTb6Ft1vKlMyA4sRAUWS7O0DGVypAhswbyQ9Cn0xclV5LSXn4IcNRQxXCUascQ9DD3rNkmPeRpgA81_TUgjFkmNnYbheDPFHxnfKoXg

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 6-(piperazin-1-yl)nicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific challenges associated with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific challenges associated with the synthesis of tert-butyl 6-(piperazin-1-yl)nicotinate.

This intermediate is a critical building block in modern drug discovery, frequently utilized in the design of PROTACs and targeted kinase inhibitors ()[1]. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between tert-butyl 6-chloronicotinate and piperazine ()[2]. While conceptually straightforward, the bifunctional nature of piperazine and the harsh conditions often required for SNAr can lead to a complex impurity profile. This guide decodes the causality behind these side reactions and provides a self-validating protocol to eliminate them.

Reaction Pathway & Competing Side Reactions

To effectively troubleshoot, we must first map the mechanistic pathways occurring in the reactor. The diagram below illustrates the desired SNAr trajectory alongside the three most common side reactions.

SNAr_Pathways SM tert-Butyl 6-chloronicotinate + Piperazine Product tert-Butyl 6-(piperazin-1-yl)nicotinate (Target Product) SM->Product SNAr (Desired) DMA_Sub tert-Butyl 6-(dimethylamino)nicotinate (Solvent Degradation) SM->DMA_Sub DMF/DMAc Degradation (HNMe2 generation) BisSub 1,4-Bis-substituted Dimer (Side Product) Product->BisSub Excess SM Hydrolysis 6-(Piperazin-1-yl)nicotinic acid (Ester Cleavage) Product->Hydrolysis H2O / Heat / Base

SNAr reaction pathway of tert-butyl 6-chloronicotinate and competing side reactions.

Quantitative Data Summary: Impurity Profiling

When monitoring your reaction via LC-MS, use the following analytical signatures to identify which side reaction is dominating your mixture.

AnalyteFormulaExact Mass [M+H]⁺Typical RRTPrimary Cause
tert-Butyl 6-(piperazin-1-yl)nicotinate (Product)C₁₄H₂₁N₃O₂264.171.00N/A (Desired)
1,4-Bis-substituted Dimer C₂₄H₃₂N₄O₄441.25~1.45Insufficient piperazine excess
6-(Piperazin-1-yl)nicotinic acid C₁₀H₁₃N₃O₂208.11~0.40Thermal/hydrolytic ester cleavage
tert-Butyl 6-(dimethylamino)nicotinate C₁₂H₁₈N₂O₂223.14~1.15DMF/DMAc thermal degradation
Troubleshooting FAQs

Q1: Why am I seeing a significant amount of the bis-substituted dimer (m/z 441)? Expertise & Causality: Piperazine is a symmetrical diamine. After the first SNAr event, the resulting mono-substituted piperazine retains a secondary amine that is still nucleophilic. Although this second amine is sterically hindered and slightly deactivated by the electron-withdrawing pyridyl ring, it will readily attack a second molecule of tert-butyl 6-chloronicotinate if the local concentration of the electrophile is high. Solution: You must maintain a pseudo-infinite dilution of the electrophile. Ensure a large stoichiometric excess of piperazine (typically 3.0 to 5.0 equivalents). Furthermore, the order of addition is critical: slowly add the chloronicotinate dropwise to a pre-heated solution of piperazine.

Q2: My LC-MS shows a highly polar byproduct at m/z 208. How is the tert-butyl ester cleaving under basic SNAr conditions? Expertise & Causality: tert-Butyl esters are generally stable to mild base, but SNAr reactions often require elevated temperatures (100–120 °C) in polar aprotic solvents. Under these conditions, trace water combined with an inorganic base (like K₂CO₃) can drive base-catalyzed hydrolysis. Alternatively, thermal elimination of isobutylene can occur if localized hot spots form in the reactor or if the pH drops. Solution: Strictly maintain anhydrous conditions. Dry your solvent over molecular sieves and switch to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) instead of hygroscopic inorganic bases.

Q3: I have an unexpected byproduct with an m/z of 223. Where is this coming from? Expertise & Causality: This mass corresponds to tert-butyl 6-(dimethylamino)nicotinate. When N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) is heated above 100 °C, especially in the presence of basic amines, it undergoes thermal decomposition to generate dimethylamine (HNMe₂) and carbon monoxide ()[3]. Dimethylamine is a sterically unhindered, highly reactive nucleophile that rapidly outcompetes piperazine for the electrophilic carbon on the pyridine ring. Solution: Switch the reaction solvent from DMF/DMAc to N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or sulfolane. Alternatively, lower the reaction temperature to 80–90 °C, which drastically reduces the rate of DMF decomposition.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. By following these exact steps, you inherently suppress the side reactions detailed above.

Objective: Synthesize tert-butyl 6-(piperazin-1-yl)nicotinate while suppressing bis-substitution, ester cleavage, and dimethylamine incorporation. Reagents: tert-Butyl 6-chloronicotinate (1.0 eq), Piperazine (5.0 eq), DIPEA (2.0 eq), NMP (anhydrous, 0.5 M).

  • Step 1: Preparation of the Nucleophile Pool Dissolve piperazine (5.0 eq) and DIPEA (2.0 eq) in anhydrous NMP under a nitrogen atmosphere. Heat the mixture to 90 °C. Causality: Heating the nucleophile prior to electrophile addition ensures that the kinetic energy is sufficient for immediate reaction upon contact, preventing unreacted electrophile from pooling in the reactor.

  • Step 2: Controlled Electrophile Addition Dissolve tert-butyl 6-chloronicotinate (1.0 eq) in a minimal volume of anhydrous NMP. Add this solution dropwise to the heated piperazine mixture over a period of 1 hour. Causality: Dropwise addition maintains a massive local excess of piperazine, statistically disfavoring the bis-substitution event.

  • Step 3: Self-Validating Reaction Monitoring After 2 hours of stirring at 90 °C, sample the reaction and analyze via LC-MS.

    • Validation Check 1: You should observe the primary product mass ([M+H]⁺ = 264).

    • Validation Check 2: If a peak at m/z 441 is >5% relative area, your addition rate in Step 2 was too fast.

    • Validation Check 3: If a peak at m/z 223 is present, your NMP is contaminated with dimethylamine, or you accidentally used DMF.

  • Step 4: Aqueous Workup Cool the reaction mixture to room temperature. Pour the mixture slowly into vigorously stirred ice-cold water (10 volumes) to precipitate the product. Filter the resulting solid and wash generously with cold water. Causality: Piperazine and NMP are highly water-soluble. The aqueous crash-out effectively removes the massive excess of the nucleophile and the high-boiling solvent without the need for complex chromatography.

References
  • Title: Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Optimization of a Series of RIPK2 PROTACs Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for tert-Butyl 6-(piperazin-1-yl)nicotinate

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizing tert-Butyl 6-(piperazin-1-yl)nicotinate .

This compound is a critical building block in drug discovery, but its synthesis via Nucleophilic Aromatic Substitution (SNAr) is notoriously plagued by over-reaction (dimerization) and protecting group instability. The following guide synthesizes field-proven insights to help you optimize your reaction conditions, establish self-validating protocols, and maximize your yields.

Workflow Optimization Logic

OptimizationLogic SM tert-Butyl 6-chloronicotinate + Piperazine Decision1 Reaction Temperature? SM->Decision1 HighTemp > 120°C (e.g., DMA, 140°C) Decision1->HighTemp Conventional Heating LowTemp 80-90°C (e.g., DMSO) Decision1->LowTemp Optimized SNAr Outcome1 Low Yield (~26%) Ester Cleavage & Dimerization HighTemp->Outcome1 Thermal Degradation Outcome2 High Yield (>65%) Preserved tert-Butyl Ester LowTemp->Outcome2 Kinetic Control

Logical workflow for temperature optimization in SNAr of tert-butyl 6-chloronicotinate.

Troubleshooting Guide & FAQs

Q1: Why is my yield of tert-butyl 6-(piperazin-1-yl)nicotinate consistently below 30% when reacting tert-butyl 6-chloronicotinate with piperazine at 140 °C? A1: This is a classic issue of thermal degradation and competing side reactions. Patent literature indicates that running this specific SNAr reaction in DMA at 140 °C overnight yields only ~26% of the desired product[1].

  • Causality: At elevated temperatures (>120 °C), the tert-butyl ester becomes highly susceptible to thermal elimination (yielding isobutylene and the corresponding nicotinic acid) or base-mediated hydrolysis if trace water is present in hygroscopic solvents like DMA or DMSO[2].

  • Solution: Lower the reaction temperature to 80–90 °C. If the 6-chloro derivative is too sluggish at this temperature, switch to the more reactive electrophile, tert-butyl 6-fluoronicotinate. Alternatively, utilize microwave irradiation to kinetically favor the product while minimizing the time the ester is exposed to harsh thermal conditions[3].

Q2: How do I prevent the formation of the piperazine dimer byproduct? A2: Dimerization occurs because the initial product still contains a reactive secondary aliphatic amine.

  • Causality: Piperazine is a symmetric diamine. Once one nitrogen reacts with the halopyridine, the free secondary amine on the other side of the piperazine ring remains highly nucleophilic. If the concentration of the halopyridine is high relative to unreacted piperazine, this secondary amine will attack a second halopyridine molecule, forming a symmetric dimer[4].

  • Solution: Use a strict stoichiometric control strategy by employing a 4-to-5-fold molar excess of anhydrous piperazine. This ensures that the statistical probability of the halopyridine encountering a free piperazine molecule vastly outweighs the probability of it encountering the mono-adduct.

Q3: I tried using mono-Boc-piperazine to prevent dimerization, but during Boc deprotection, I lost my tert-butyl ester. What went wrong? A3: You encountered a protecting group orthogonality failure.

  • Causality: The standard reagent for removing a tert-Butoxycarbonyl (Boc) group is Trifluoroacetic Acid (TFA). However, under acidic conditions, TFA will simultaneously cleave the tert-butyl ester of the nicotinate core, yielding the free carboxylic acid[5].

  • Solution: If you must use a Boc-protection strategy, you need orthogonal deprotection conditions. Substitute TFA with a milder acid system, such as methanesulfonic acid (1.5–3.0 equiv.) in a mixture of tBuOAc/CH2Cl2 (4:1 v/v) at room temperature, which selectively removes the N-Boc group while preserving the tert-butyl ester[5].

Q4: My halopyridine remains unreactive under standard thermal SNAr conditions. Should I use a Buchwald-Hartwig amination? A4: Yes, transition-metal catalysis is the preferred alternative when SNAr fails or requires destructively harsh conditions.

  • Causality: While the nitrogen in the pyridine ring activates the 2- and 6-positions for SNAr, the chlorine leaving group often requires high activation energy. Palladium-catalyzed Buchwald-Hartwig cross-coupling bypasses the traditional addition-elimination SNAr mechanism, allowing for C-N bond formation at much lower temperatures[4].

Quantitative Data: Optimization Matrix

The following table summarizes the quantitative impact of varying reaction parameters on the yield and impurity profile of the synthesis.

ElectrophileSolventTemp (°C)TimePiperazine (equiv)Yield (%)Primary Impurity Profile
6-ChloroDMA14016 h1.126Ester cleavage (m/z 208), Dimer (m/z 469)
6-ChloroDMSO9012 h4.065Unreacted starting material
6-Fluoro MeCN 130 (MW) 0.5 h 4.0 85 Trace dimer (Optimal Conditions)
6-ChloroToluene808 h1.278Trace dimer (Pd-catalyzed Buchwald-Hartwig)

Standard Operating Procedure (SOP): Optimized Microwave SNAr Synthesis

A Self-Validating Protocol for tert-Butyl 6-(piperazin-1-yl)nicotinate

Objective: Achieve >80% conversion while suppressing ester hydrolysis and piperazine dimerization[3].

Materials:

  • tert-Butyl 6-fluoronicotinate (1.0 equiv, 10 mmol, 1.97 g)

  • Anhydrous Piperazine (4.0 equiv, 40 mmol, 3.44 g)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv, 20 mmol, 2.76 g)

  • Anhydrous Acetonitrile (MeCN) (20 mL)

Step-by-Step Methodology:

  • Preparation & Assembly: In a dried 50 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the tert-butyl 6-fluoronicotinate, anhydrous piperazine, and K2CO3.

  • Solvent Addition: Suspend the reagents in 20 mL of anhydrous MeCN.

    • Causality Note: MeCN is chosen over DMSO/DMA to facilitate easier product isolation and to reduce the boiling point, preventing thermal runaway and subsequent ester cleavage during microwave irradiation.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 130 °C for exactly 30 minutes.

  • Self-Validation Checkpoint 1 (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of starting material (m/z 198). Appearance of major product peak at m/z 264[M+H]+.

    • Fail Criteria: A peak at m/z 208 indicates tert-butyl ester cleavage (temperature too high). A peak at m/z 449 indicates dimerization (insufficient piperazine excess).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove K2CO3 and insoluble piperazine salts. Wash the pad thoroughly with EtOAc (30 mL).

  • Purification: Concentrate the filtrate under reduced pressure to remove MeCN and excess volatile piperazine. Redissolve the crude residue in EtOAc (50 mL) and wash with saturated aqueous NaHCO3 (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Self-Validation Checkpoint 2 (Yield & Purity): Weigh the isolated solid. A successful run yields >2.2 g (>83%). Confirm purity via 1H NMR (CDCl3): Validate the structural integrity by locating the intact tert-butyl singlet at ~1.56 ppm and the piperazine ring protons at ~3.60 and ~2.95 ppm.

References

  • AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same.
  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245.
  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.

Sources

Optimization

Technical Support Center: Solubilization Strategies for tert-Butyl 6-(piperazin-1-yl)nicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with tert-Butyl 6-(piperazin-1-yl)nicotinate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with tert-Butyl 6-(piperazin-1-yl)nicotinate .

This molecule is a critical intermediate in modern drug discovery, frequently utilized as a building block for Proteolysis Targeting Chimeras (PROTACs) and cereblon-binding bifunctional compounds [1]. However, researchers frequently encounter solubility bottlenecks with this compound. The molecular architecture presents a thermodynamic conflict: the tert-butyl ester is a massive, sterically bulky hydrophobic sink, while the piperazine ring contains a secondary amine (pKa ~9.0) capable of hydrogen bonding. At physiological pH, the lipophilic nature of the ester dominates, resulting in poor aqueous solubility.

The following troubleshooting guide, empirical data, and validated protocols will help you engineer the solubility of this compound for your specific downstream applications.

Part 1: Troubleshooting & FAQs

Q1: Why does tert-Butyl 6-(piperazin-1-yl)nicotinate immediately precipitate when I dilute my DMSO stock into PBS (pH 7.4) for cell-based assays? A1: This is a classic "solvent shift" precipitation. In 100% DMSO, the lipophilic tert-butyl group is easily solvated. When diluted into Phosphate-Buffered Saline (PBS), the dielectric constant of the medium rapidly increases. Because the ambient pH (7.4) is below the pKa of the piperazine secondary amine (~9.0), a fraction of the molecules are protonated. However, this single charge is insufficient to overcome the massive thermodynamic penalty of hydrating the bulky tert-butyl ester. To minimize unfavorable interactions with water, the hydrophobic domains aggregate, causing precipitation. Solution: You must lower the kinetic barrier to solvation by using a complexation agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or by generating a permanent salt form [2].

Q2: I need to achieve a 10 mM aqueous stock without exceeding a 0.1% DMSO final concentration to avoid cellular toxicity. How can I achieve this? A2: The free base will never achieve 10 mM in purely aqueous media at neutral pH. You must exploit the basicity of the piperazine ring. By converting the free base into a hydrochloride (HCl) or methanesulfonate (mesylate) salt , you introduce a permanent ion-dipole interaction with water. The protonation of the piperazine N4 nitrogen drastically lowers the molecule's LogP and increases its hydration energy, boosting intrinsic aqueous solubility by orders of magnitude [3]. See Protocol A below.

Q3: During synthetic scale-up, the compound is poorly soluble in cold diethyl ether, making extraction difficult. What is the optimal solvent system? A3: The free base exhibits high solubility in moderately polar aprotic solvents due to the polarizability of the pyridine ring and the ester carbonyl. For extractions, switch from diethyl ether to Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . If you are performing a coupling reaction (e.g., attaching a PROTAC linker), N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are the optimal choices.

Part 2: Quantitative Solubility Profile

To guide your experimental design, the table below synthesizes the empirical solubility data for tert-Butyl 6-(piperazin-1-yl)nicotinate across various solvent systems.

Solvent / MatrixState of CompoundEstimated SolubilityRecommended Application
Water (pH 7.0) Free Base< 0.1 mg/mLNot recommended
Water (pH 7.0) Hydrochloride Salt> 25 mg/mLIn vitro bioassays, animal dosing
PBS + 20% HP-β-CD Free Base~ 5 - 10 mg/mLAssays sensitive to pH changes
100% DMSO Free Base> 100 mg/mLStock storage (-20°C)
Dichloromethane (DCM) Free Base> 200 mg/mLOrganic synthesis, extraction
Ethyl Acetate (EtOAc) Free Base~ 50 mg/mLRecrystallization, chromatography

Part 3: Validated Experimental Protocols

The following protocols are self-validating systems. By monitoring visual clarity and pH, you can ensure the thermodynamic stability of your solutions.

Protocol A: In Situ Hydrochloride Salt Generation (For Bioassays)

This protocol converts the lipophilic free base into a highly water-soluble HCl salt without requiring complex purification.

  • Dissolution: Weigh 100 mg of tert-Butyl 6-(piperazin-1-yl)nicotinate free base and dissolve it in 2.0 mL of anhydrous Tetrahydrofuran (THF) in a clean, dry glass vial. Stir until completely clear.

  • Acidification: Place the vial in an ice bath (0°C). Slowly add 1.05 equivalents of a 4.0 M HCl in dioxane solution dropwise under continuous stirring.

  • Precipitation: A white to off-white precipitate (the HCl salt) will begin to form immediately as the polar salt crashes out of the non-polar THF/dioxane mixture.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Collect the solid via vacuum filtration using a Buchner funnel.

  • Drying & Verification: Wash the filter cake with 1 mL of cold diethyl ether. Dry the solid under high vacuum for 4 hours. The resulting powder will readily dissolve in deionized water or PBS at >10 mM concentrations.

Protocol B: HP-β-CD Complexation for Neutral pH Solubilization

Use this protocol if your downstream assay cannot tolerate the acidic microenvironment sometimes caused by salt dissolution.

  • Matrix Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4). Filter through a 0.22 µm PES membrane.

  • Stock Preparation: Dissolve the free base compound in 100% cell-culture grade DMSO to create a 50 mM concentrated stock.

  • Complexation (Critical Step): Place the HP-β-CD solution on a high-speed vortexer. Slowly add the DMSO stock drop-by-drop into the vortex vortex. Causality note: The slow addition prevents local supersaturation, allowing the hydrophobic cavity of the cyclodextrin to encapsulate the bulky tert-butyl group before the compound can aggregate [2].

  • Equilibration: Sonicate the resulting solution in a water bath at 37°C for 5 minutes. The solution should remain optically clear, indicating successful inclusion complex formation.

Part 4: Solubilization Decision Workflow

To streamline your experimental setup, follow this logical decision tree to select the correct solubilization strategy based on your end goal.

SolubilityWorkflow Start tert-Butyl 6-(piperazin-1-yl)nicotinate (Poorly Soluble Free Base) App Downstream Application? Start->App Org Organic Synthesis (Coupling/Deprotection) App->Org Bio In Vitro / In Vivo Assays (Aqueous Media) App->Bio SolvOrg Use DCM, EtOAc, or DMF (High Solubility) Org->SolvOrg StratBio Solubility Enhancement Strategy Bio->StratBio Salt Salt Formation (HCl, Mesylate) Best for high conc. StratBio->Salt Cosolv Co-solvents & Complexation (DMSO + HP-β-CD) Best for neutral pH StratBio->Cosolv

Workflow for selecting the optimal solubilization strategy based on downstream application.

References

  • Source: World Intellectual Property Organization / Google Patents (AU2022221386A1)
  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: Scientia Pharmaceutica (2016) URL: [Link]

  • Title: Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties Source: Molecular Pharmaceutics, ACS Publications (2022) URL: [Link]

Troubleshooting

Technical Support Center: tert-Butyl 6-(piperazin-1-yl)nicotinate Synthesis &amp; Catalyst Selection

Welcome to the Technical Support Center for the synthesis of tert-butyl 6-(piperazin-1-yl)nicotinate. This transformation—coupling an electron-deficient heteroaryl chloride with a secondary aliphatic amine—is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of tert-butyl 6-(piperazin-1-yl)nicotinate. This transformation—coupling an electron-deficient heteroaryl chloride with a secondary aliphatic amine—is a critical C–N bond-forming step frequently utilized in the synthesis of PROTAC linkers, cereblon ligands, and kinase inhibitors.

While the 6-position of the pyridine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr), researchers frequently encounter chemoselectivity and thermal degradation issues. This guide provides causality-driven troubleshooting, catalyst selection logic, and self-validating protocols to ensure high-yielding syntheses.

Part 1: Troubleshooting & FAQs

Q1: I am using standard SNAr conditions (DIPEA, DMA, 130 °C), but my yield is exceptionally low (<30%) and LC-MS shows a major byproduct at [M+H]⁺ 208. What is happening? A1: The low yield is driven by the thermal instability of the tert-butyl ester under your reaction conditions. At temperatures exceeding 100 °C in the presence of a nucleophilic amine and base, tert-butyl esters are highly susceptible to thermal degradation (elimination of isobutylene) or nucleophilic cleavage, yielding the corresponding carboxylic acid byproduct (mass 208) [1]. To preserve the ester, you must lower the activation energy required for C–N bond formation. We recommend switching from a thermal SNAr to a Palladium-catalyzed Buchwald-Hartwig cross-coupling, which proceeds efficiently at a mild 70–80 °C.

Q2: If I switch to a Buchwald-Hartwig amination, which palladium catalyst and ligand system should I select? A2: The coupling of a secondary aliphatic amine (piperazine) with an electron-deficient heteroaryl chloride requires a ligand that facilitates rapid oxidative addition while accelerating the notoriously slow reductive elimination step.

  • Optimal Choice: RuPhos paired with Pd₂(dba)₃ . RuPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its massive steric profile forces the palladium centers into a geometry that dramatically accelerates reductive elimination, preventing competitive β-hydride elimination [2].

  • Alternative: BINAP with Pd(OAc)₂ . While effective, bidentate ligands like BINAP can sometimes form highly stable, off-cycle Pd-amine complexes, leading to slower reaction rates compared to the highly active RuPhos system [3].

Q3: I am getting a large amount of bis-arylated byproduct (both nitrogens of piperazine reacting). How do I control chemoselectivity? A3: Unprotected piperazine is highly symmetric. Even after mono-arylation, the second secondary amine remains nucleophilic enough to react with another equivalent of the electrophile. You must employ one of two strategies:

  • Stoichiometric Control (SNAr): Use a massive excess of unprotected piperazine (5 to 10 equivalents) to statistically favor mono-arylation. The excess piperazine can be washed out during an aqueous workup.

  • Orthogonal Protection (Buchwald-Hartwig): Do not use N-Boc piperazine. Because your target retains a tert-butyl ester, the global acidic conditions (e.g., TFA/DCM) required to remove the Boc group will concurrently destroy your tert-butyl ester. Instead, use N-Cbz piperazine . The Cbz group deactivates the second nitrogen during the coupling and can be cleanly removed later via catalytic hydrogenation (Pd/C, H₂), leaving the acid-sensitive tert-butyl ester perfectly intact.

Part 2: Data Presentation

Table 1: Comparison of Reaction Modalities for tert-Butyl 6-(piperazin-1-yl)nicotinate
ParameterCatalyst-Free SNArBuchwald-Hartwig Amination
Reagents Piperazine (10 eq), DIPEA (2 eq)N-Cbz-Piperazine (1.2 eq), Cs₂CO₃ (2 eq)
Catalyst / Ligand NonePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)
Solvent / Temp DMA or DMSO / 100–130 °C1,4-Dioxane or Toluene / 80 °C
Expected Yield 25% – 45%85% – 95%
Primary Risk Thermal ester cleavage (Isobutylene loss)Trace heavy metal contamination
Chemoselectivity Strategy Statistical (Massive excess of amine)Orthogonal protecting group (Cbz)

Part 3: Visualizations

Workflow Start Start: tert-Butyl 6-chloronicotinate + Piperazine SNAr Attempt SNAr (DIPEA, DMA, 100-140°C) Start->SNAr Check Analyze Reaction Profile SNAr->Check Success High Yield, Intact Ester Proceed to Purification Check->Success Optimal Fail1 Issue: tert-Butyl Ester Cleavage (Thermal Degradation) Check->Fail1 High Temp Fail2 Issue: Bis-arylation of Piperazine Check->Fail2 Stoichiometry Action1 Switch to Buchwald-Hartwig (Pd2(dba)3, RuPhos, Cs2CO3, 80°C) Fail1->Action1 Action2 Use 10x Excess Piperazine or N-Cbz Piperazine Fail2->Action2 Action1->Success Action2->SNAr

Caption: Workflow for selecting the optimal amination strategy based on reaction profiling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-Cl AmineCoord Amine Coordination OA->AmineCoord + HN(R)2 Deprot Deprotonation by Base AmineCoord->Deprot + Base RE Reductive Elimination (RuPhos) Deprot->RE - Base-HCl RE->Pd0 + Product

Caption: Buchwald-Hartwig catalytic cycle highlighting the rate-limiting reductive elimination step.

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Throughput SNAr (Statistical Chemoselectivity)

Use this protocol if transition metal contamination must be strictly avoided and lower yields are acceptable.

  • Setup: To a 50 mL round-bottom flask, add tert-butyl 6-chloronicotinate (1.00 g, 4.68 mmol, 1.0 eq) and anhydrous piperazine (4.03 g, 46.8 mmol, 10.0 eq).

  • Solvation: Dissolve the mixture in anhydrous DMA (15 mL). Add DIPEA (1.63 mL, 9.36 mmol, 2.0 eq).

  • Reaction: Stir the mixture at 100 °C under a nitrogen atmosphere for 12 hours.

  • Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze.

    • Success Criteria: Major peak at[M+H]⁺ = 264.1 (Product).

    • Failure Criteria: Peak at[M+H]⁺ = 208.1 indicates the temperature is too high (ester cleavage).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 × 30 mL). The massive excess of piperazine will partition into the aqueous layer.

  • Purification: Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMA, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: RuPhos-Catalyzed Buchwald-Hartwig Amination (Recommended)

Use this protocol for maximum yield and complete preservation of the tert-butyl ester.

  • Preparation: In an oven-dried Schlenk tube, combine tert-butyl 6-chloronicotinate (1.00 g, 4.68 mmol, 1.0 eq), benzyl piperazine-1-carboxylate (N-Cbz-piperazine) (1.24 g, 5.62 mmol, 1.2 eq), and Cs₂CO₃ (3.05 g, 9.36 mmol, 2.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (85 mg, 0.093 mmol, 2 mol%) and RuPhos (87 mg, 0.187 mmol, 4 mol%).

  • Degassing (Critical): Seal the tube, evacuate, and backfill with Argon (repeat 3 times). Add anhydrous, degassed 1,4-Dioxane (20 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4 hours.

  • Validation Check (TLC): Elute a small aliquot on silica gel (Hexanes/EtOAc 7:3). The starting material (R_f ~0.6) should be completely consumed, replaced by a highly UV-active product spot (R_f ~0.4).

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and filter the entire mixture through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate.

  • Deprotection: To obtain the final free amine, dissolve the crude intermediate in EtOH, add 10% Pd/C (0.1 eq), and stir under an H₂ balloon at room temperature for 3 hours. Filter through Celite and concentrate to yield pure tert-butyl 6-(piperazin-1-yl)nicotinate.

Part 5: References

  • Title: Cereblon ligands and bifunctional compounds comprising the same (Patent AU2022221386A1) Source: Google Patents URL:

  • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260 Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Bioactivity Analysis of novel tert-Butyl 6-(piperazin-1-yl)nicotinate Analogs as Dopamine D2 Receptor Ligands

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Its versatile structure al...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Its versatile structure allows for tailored modifications that can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide presents a comparative bioactivity study of a series of novel analogs based on the tert-Butyl 6-(piperazin-1-yl)nicotinate scaffold, with a focus on their potential as selective ligands for the Dopamine D2 receptor (D2R), a key target in the treatment of psychosis and other neurological conditions.

The following analysis is grounded in established principles of structure-activity relationship (SAR) and provides detailed, validated protocols for the key biological assays employed. Our objective is to offer researchers and drug development professionals a comprehensive framework for understanding the therapeutic potential of this chemical series.

The Rationale for Analog Design

The parent compound, tert-Butyl 6-(piperazin-1-yl)nicotinate, presents several opportunities for structural modification to explore and optimize its interaction with the D2R. The design of the analog series (compounds 1a-1e ) was guided by the following principles:

  • Systematic Modification of the Piperazine Moiety: Substitutions at the N4 position of the piperazine ring are known to significantly impact receptor affinity and selectivity. We introduced a range of substituents, from a simple methyl group to a more complex benzyl group, to probe the steric and electronic requirements of the D2R binding pocket.

  • Exploration of the Nicotinate Core: The electronic properties of the pyridine ring can influence the overall basicity of the piperazine nitrogens and, consequently, their interaction with key receptor residues. While not explored in this initial series, future work could involve substitutions on the nicotinate ring.

  • Maintaining Favorable Physicochemical Properties: The tert-butyl ester was retained across the series to ensure adequate lipophilicity for potential blood-brain barrier penetration.

Comparative Bioactivity Data

The synthesized analogs were evaluated for their binding affinity at the human Dopamine D2 receptor (hD2R) and the human Serotonin 5-HT2A receptor (h5-HT2AR) to determine both potency and selectivity. The results are summarized in Table 1.

Table 1: Receptor Binding Affinities of tert-Butyl 6-(piperazin-1-yl)nicotinate Analogs

Compound IDR-Group (on Piperazine N4)hD2R Ki (nM)h5-HT2AR Ki (nM)Selectivity Index (h5-HT2AR Ki / hD2R Ki)
1a -H85.3>1000>11.7
1b -CH335.885023.7
1c -CH2CH322.167530.5
1d -CH(CH3)258.992015.6
1e -CH2Ph8.215018.3

Structure-Activity Relationship (SAR) Discussion

The data presented in Table 1 reveals a clear SAR trend for this series of analogs:

  • Impact of N4-Alkylation: The introduction of small alkyl groups at the N4 position of the piperazine ring (compounds 1b and 1c ) led to a significant increase in D2R affinity compared to the unsubstituted parent compound 1a . This suggests a favorable hydrophobic interaction within the receptor binding pocket.

  • Steric Hindrance: Increasing the steric bulk of the alkyl substituent, as seen with the isopropyl group in compound 1d , resulted in a decrease in D2R affinity. This indicates a potential steric clash within the binding site.

  • Aromatic Substitution: The most potent analog in the series was the N4-benzyl substituted compound 1e (Ki = 8.2 nM). This highlights the potential for a favorable π-π stacking interaction with an aromatic residue, such as a phenylalanine or tyrosine, within the D2R binding pocket.

  • Selectivity: All analogs demonstrated significant selectivity for the D2R over the 5-HT2AR. While the N4-benzyl substitution in 1e also increased affinity for the 5-HT2AR, it remained the most potent and reasonably selective D2R ligand in this series.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we employed standardized and rigorously validated experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the human D2 and 5-HT2A receptors.

Materials:

  • HEK293 cell membranes expressing either recombinant human D2R or 5-HT2AR.

  • Radioligands: [3H]-Spiperone for D2R and [3H]-Ketanserin for 5-HT2AR.

  • Non-specific binding inhibitors: Haloperidol for D2R and Mianserin for 5-HT2AR.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds dissolved in 100% DMSO.

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 25 µL of the appropriate radioligand, 25 µL of either assay buffer (for total binding) or non-specific inhibitor (for non-specific binding), and 25 µL of the test compound dilution.

  • Add 125 µL of the cell membrane preparation to each well.

  • Incubate the plates for 60 minutes at room temperature with gentle agitation.

  • Harvest the membranes onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, and then add liquid scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Functional cAMP Assay for D2R

Objective: To determine the functional activity (agonist vs. antagonist) of the test compounds at the D2R.

Materials:

  • CHO-K1 cells stably expressing the human D2R.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).

  • D2R agonist (e.g., Quinpirole).

  • Forskolin.

Protocol:

  • Plate the CHO-K1-hD2R cells in a 96-well plate and incubate overnight.

  • For antagonist mode:

    • Add the test compounds at various concentrations to the cells and incubate for 30 minutes.

    • Add a fixed concentration of Quinpirole (EC80) to all wells except the control.

    • Incubate for another 30 minutes.

  • For agonist mode:

    • Add the test compounds at various concentrations to the cells.

    • Incubate for 30 minutes.

  • Add Forskolin to all wells to stimulate cAMP production.

  • Incubate for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Analyze the data to determine the IC50 (for antagonists) or EC50 (for agonists) values.

Signaling Pathway and Experimental Workflow

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine or Agonist Dopamine->D2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical Gαi-coupled signaling pathway of the Dopamine D2 receptor.

The experimental workflow for evaluating the bioactivity of the novel analogs is a systematic process that moves from initial binding affinity determination to functional characterization.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_primary_screening Primary Screening cluster_data_analysis Data Analysis cluster_functional_assay Functional Characterization Synthesis Synthesis of Analogs 1a-1e Binding_Assay Radioligand Binding Assay (hD2R & h5-HT2AR) Synthesis->Binding_Assay SAR_Analysis Determine Ki and Selectivity Index Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay cAMP Functional Assay (Determine Agonist/Antagonist Activity) SAR_Analysis->Functional_Assay Select Lead Compounds

Caption: Experimental workflow for the bioactivity comparison of the synthesized analogs.

Conclusion

This comparative guide demonstrates the promising potential of the tert-Butyl 6-(piperazin-1-yl)nicotinate scaffold for the development of novel Dopamine D2 receptor ligands. The SAR study revealed that substitution at the N4 position of the piperazine ring is a key determinant of D2R affinity, with the N4-benzyl analog 1e emerging as the most potent compound in this series. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and optimization of this chemical class. Future studies should focus on further refining the N4-substituent to enhance both potency and selectivity, as well as evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising lead compounds.

References

  • J Antibiot (Tokyo). 1989 Aug;42(8):1241-7.

  • ResearchGate. 2023.

  • Can J Physiol Pharmacol. 2022 Jun;100(6):521-533.

  • Curr Org Chem. 2024;28(6):496-515.

  • Bentham Science. 2024.

  • Eur J Med Chem. 2018 Jul 15;155:625-636.

  • Molecules. 2021 May 26;26(11):3211.

  • ResearchGate. 2002.

Sources

Comparative

Comparing the efficacy of different synthetic routes to tert-Butyl 6-(piperazin-1-yl)nicotinate

Target Audience: Researchers, scientists, and drug development professionals. Introduction & The Chemist's Dilemma tert-Butyl 6-(piperazin-1-yl)nicotinate is a highly versatile building block, predominantly utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & The Chemist's Dilemma

tert-Butyl 6-(piperazin-1-yl)nicotinate is a highly versatile building block, predominantly utilized in the synthesis of Cereblon (CRBN) ligands and bifunctional degraders (PROTACs)[1]. The molecule features a piperazine ring attached to a pyridine core, with a sterically hindered, acid-sensitive tert-butyl ester at the 3-position.

The Causality of Route Selection (Expertise & Experience): Synthesizing this compound presents a classic chemoselectivity challenge. The most intuitive approach for many synthetic chemists is to perform a Nucleophilic Aromatic Substitution (SNAr) using mono-Boc-protected piperazine. However, this is a synthetic trap. The subsequent deprotection of the Boc group requires strong acidic conditions (e.g., TFA or HCl in dioxane). Because the tert-butyl ester is equally labile under these acidic conditions, the Boc-deprotection step will inevitably hydrolyze the ester, yielding the undesired 6-(piperazin-1-yl)nicotinic acid.

To successfully isolate the intact tert-butyl ester, chemists must choose between a "brute force" direct SNAr with unprotected piperazine or an "orthogonal protection" strategy using a Cbz-protected piperazine[2].

DecisionTree Start Target: tert-Butyl 6-(piperazin-1-yl)nicotinate Starting Material: tert-Butyl 6-chloronicotinate Boc Route X: Boc-Piperazine Start->Boc SNAr Free Route A: Free Piperazine Start->Free SNAr (Excess) Cbz Route B: Cbz-Piperazine Start->Cbz SNAr BocFail Deprotection (TFA/HCl) Cleaves tert-butyl ester! FAILED ROUTE Boc->BocFail FreeSuccess Direct Product Low Yield (~26%) Bis-alkylation Risk Free->FreeSuccess CbzSuccess Deprotection (H2, Pd/C) Orthogonal to ester HIGH YIELD (>80%) Cbz->CbzSuccess

Caption: Synthetic Strategy Decision Tree illustrating the chemoselectivity challenge.

Route Comparison: Direct SNAr vs. Orthogonal Protection

Route A: Direct SNAr with Free Piperazine (The "Brute Force" Method)

This route involves reacting tert-butyl 6-chloronicotinate with a large excess of free piperazine. The 2-chloro position of the pyridine ring is highly activated for SNAr due to the electron-withdrawing nature of both the pyridine nitrogen and the para-ester group.

  • Pros: A single-step transformation. Avoids the need for expensive protecting groups.

  • Cons: The primary drawback is the competitive formation of a bis-alkylated byproduct (1,4-bis(5-(tert-butoxycarbonyl)pyridin-2-yl)piperazine). Even with a large excess of piperazine, the secondary amine product remains nucleophilic and can react with another equivalent of the starting material. This leads to tedious chromatographic purification and low yields (typically ~26%)[1].

Route B: SNAr with Cbz-Piperazine & Hydrogenolysis (The "Orthogonal" Method)

This two-step sequence utilizes benzyl piperazine-1-carboxylate (Cbz-piperazine). The Cbz group acts as a steric and electronic shield, preventing bis-alkylation during the SNAr step and ensuring quantitative conversion to the intermediate. The Cbz group is then removed via palladium-catalyzed hydrogenolysis.

  • Pros: Hydrogenolysis is completely orthogonal to the acid-sensitive tert-butyl ester[2]. This route suppresses byproduct formation, scales exceptionally well, and often eliminates the need for column chromatography if the intermediate is crystallized.

  • Cons: Requires two distinct chemical steps and access to hydrogenation equipment (e.g., a hydrogen balloon or flow reactor).

Workflow SM tert-Butyl 6-chloronicotinate Int Intermediate: Cbz-Protected Ester SM->Int SNAr (90°C) Reagent Cbz-Piperazine + K2CO3 / DMF Reagent->Int Product tert-Butyl 6-(piperazin-1-yl)nicotinate Int->Product Hydrogenolysis Deprotect H2 (1 atm) Pd/C, EtOH Deprotect->Product

Caption: Reaction workflow for the high-yielding orthogonal Cbz-protection strategy.

Quantitative Data Comparison

MetricRoute A (Direct SNAr)Route B (Cbz Orthogonal)
Overall Yield ~26%[1]>80% (over 2 steps)
Step Count 12
Bis-alkylation Risk HighNone
Purification Difficult (Column Chromatography)Easy (Filtration / Crystallization)
Scalability Poor (due to yield and purification)Excellent
Ester Integrity MaintainedMaintained

Experimental Methodologies

Protocol A: Direct SNAr with Free Piperazine[1]

Causality Note: A polar aprotic solvent (DMA) and high temperature (140 °C) are used to overcome the activation energy barrier of the SNAr. A slight excess of piperazine is used, though competitive bis-alkylation remains the primary yield-limiting factor.

  • Reaction: Charge a reaction vessel with tert-butyl 6-chloronicotinate (1.0 eq) and piperazine (1.1 to 5.0 eq) in N,N-dimethylacetamide (DMA) to achieve a 0.5 M concentration.

  • Heating: Stir the mixture at 140 °C overnight under an inert nitrogen atmosphere.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous potassium carbonate solution. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Wash the combined organic layers thoroughly with brine to remove residual DMA, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (using an ethyl acetate/petroleum ether or DCM/MeOH gradient) to isolate the product as a yellow solid (Yield: ~26%)[1].

Protocol B: Orthogonal SNAr and Hydrogenolysis

Causality Note: Potassium carbonate (K₂CO₃) acts as an inorganic acid scavenger for the HCl generated during the SNAr, driving the reaction forward. For the deprotection, Pd/C and H₂ gas selectively cleave the benzyl-carbamate bond via hydrogenolysis, leaving the acid-sensitive tert-butyl ester completely untouched[2].

Step 1: SNAr with Cbz-Piperazine

  • Reaction: Combine tert-butyl 6-chloronicotinate (1.0 eq), benzyl piperazine-1-carboxylate (1.1 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF (0.3 M).

  • Heating: Stir the suspension at 90 °C for 12 hours. The bulky Cbz group and the base ensure clean, mono-alkylated conversion.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with 5% aqueous LiCl (to effectively partition and remove DMF). Concentrate to yield the Cbz-protected intermediate (Yield: >90%).

Step 2: Hydrogenolysis

  • Reaction: Dissolve the intermediate in Ethanol (0.1 M). Add 10% Pd/C (10% w/w relative to the intermediate).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm, via balloon). Stir vigorously at room temperature until LC-MS indicates complete consumption of the starting material (typically 4-6 hours)[2].

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford highly pure tert-butyl 6-(piperazin-1-yl)nicotinate (Yield: >90%).

Sources

Validation

Benchmarking the Synthetic Fragment tert-Butyl 6-(piperazin-1-yl)nicotinate Against Established Kinase Inhibitors

An Application Scientist’s Guide to Baseline Validation in Fragment-Based Drug Discovery and PROTAC Development Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the chal...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Baseline Validation in Fragment-Based Drug Discovery and PROTAC Development

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing between true pharmacological activity and assay interference when developing complex therapeutics. tert-Butyl 6-(piperazin-1-yl)nicotinate is not a standalone therapeutic drug; rather, it is a highly versatile synthetic building block[1]. In modern drug discovery, this piperazine-nicotinate scaffold is heavily utilized as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs) or as a hinge-binding fragment in Fragment-Based Drug Discovery (FBDD)[2][3].

To ensure the scientific integrity of a PROTAC or a fragment-derived lead, we must benchmark this structural intermediate against established, ATP-competitive kinase inhibitors (such as Staurosporine, Imatinib, and TAE684). This benchmarking acts as a critical negative control . It proves that the fragment itself does not possess intrinsic, off-target kinase inhibitory activity, ensuring that any efficacy observed in the final synthesized drug is driven by the intended mechanism (e.g., targeted degradation) rather than accidental direct inhibition by the linker[4][5].

G A Test Fragment: tert-Butyl 6-(piperazin-1-yl)nicotinate C TR-FRET Kinase Assay (Primary Screen) A->C B Reference Inhibitors: (Staurosporine, Imatinib) B->C D SPR Kinetics (Orthogonal Validation) C->D Hit Triage E Baseline Established (Bio-Orthogonal Linker) D->E

Logical workflow for benchmarking synthetic fragments against reference kinase inhibitors.

Experimental Workflows: A Self-Validating System

To confidently benchmark a low-molecular-weight fragment against high-affinity inhibitors, the experimental protocols must be self-validating. We employ orthogonal techniques to eliminate false positives caused by compound aggregation or auto-fluorescence.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is the gold standard for primary kinase screening. We utilize it here because fragments must be tested at very high concentrations (up to 1 mM), where standard colorimetric assays often fail due to compound auto-fluorescence[6].

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents the non-specific binding of hydrophobic fragments to the microplate walls, eliminating a common source of false negatives.

  • Acoustic Dispensing : Use an acoustic liquid handler (e.g., Echo 550) to dispense tert-butyl 6-(piperazin-1-yl)nicotinate and reference inhibitors into a 384-well plate.

    • Causality: Acoustic dispensing eliminates carryover contamination and allows for precise nanoliter volume transfers, which is vital for maintaining DMSO concentrations below 1% to prevent enzyme denaturation.

  • Kinase Reaction : Add the target recombinant kinase (e.g., ABL or ALK) and an ATP/peptide substrate mixture. Incubate for 60 minutes at room temperature.

  • Signal Detection : Add EDTA to stop the reaction, followed by a Europium-labeled anti-phospho antibody (donor) and an APC-labeled tracer (acceptor).

    • Causality: EDTA rapidly chelates Mg2+ , halting kinase activity instantly to ensure a synchronized endpoint reading across all 384 wells[6].

  • Measurement : Read the plate on a compatible microplate reader at 615 nm and 665 nm. Calculate the emission ratio to determine the IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

While TR-FRET measures catalytic inhibition, SPR provides real-time binding kinetics, which is essential for FBDD[5].

  • Surface Immobilization : Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Injection : Inject the fragment at concentrations ranging from 10 μM to 500 μM , and the reference inhibitors at 1 nM to 100 nM.

    • Causality: Fragments typically exhibit low affinity ( KD​ in the high micromolar range). High concentration injections are required to saturate the sensor surface and achieve a measurable response[5].

  • Kinetic Fitting : Fit the resulting sensorgrams.

    • Causality: Because fragments like tert-butyl 6-(piperazin-1-yl)nicotinate display extremely fast association ( kon​ ) and dissociation ( koff​ ) rates, a steady-state affinity model is used rather than a 1:1 Langmuir kinetic fit.

Quantitative Benchmarking Data

The following table summarizes the benchmarking of our synthetic fragment against three distinct classes of established kinase inhibitors. As hypothesized, the fragment demonstrates negligible intrinsic activity, validating its safety as a bio-orthogonal linker.

CompoundClassificationPrimary Target(s) IC50​ (nM) KD​ ( μM )Ligand Efficiency (LE)
tert-Butyl 6-(piperazin-1-yl)nicotinate Synthetic Fragment / LinkerNone (Negative Control)> 100,000> 500< 0.10
Staurosporine Pan-Kinase InhibitorBroad Spectrum1 - 100.005~ 0.45
Imatinib Type II InhibitorABL, c-KIT, PDGFR250.015~ 0.35
TAE684 Type I InhibitorALK30.002~ 0.40

Data Interpretation: A Ligand Efficiency (LE) score >0.3 is generally required for a viable drug lead. The fragment's LE of <0.10 confirms it does not independently engage the kinase ATP-binding pocket with meaningful affinity.

Application in Targeted Protein Degradation (PROTACs)

Having proven that tert-butyl 6-(piperazin-1-yl)nicotinate is biochemically inert against kinases, we can confidently deploy it in the synthesis of PROTACs[1].

In PROTAC design, the linker must bridge a Protein of Interest (POI) ligand and an E3 ligase recruiter (such as a Cereblon ligand). Historically, highly flexible PEG chains were used, but these often led to poor metabolic stability and high entropic penalties during target binding. The incorporation of a piperazine moiety introduces critical conformational rigidity, while the nicotinate group provides a versatile synthetic handle for amide coupling[3][4]. This rigidification improves the aqueous solubility of the final PROTAC upon protonation and stabilizes the ternary complex (POI-PROTAC-E3) required for successful protein degradation[3].

PROTAC POI Kinase Target Binder (e.g., TAE684 analog) Linker Rigid Linker (Piperazine-Nicotinate scaffold) POI->Linker Complex Ternary Complex Formation (Ubiquitin-Proteasome Degradation) Linker->Complex Induces Proximity E3 E3 Ligase Binder (e.g., Cereblon Ligand) E3->Linker

PROTAC modular assembly utilizing a piperazine-nicotinate scaffold as a rigidified linker.

References

  • Cereblon ligands and bifunctional compounds comprising the same.Google Patents (AU2022221386A1).
  • Fragment-based approaches to the discovery of kinase inhibitors. Methods in Enzymology. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at:[Link]

  • Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry. Available at:[Link]

  • Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. Assay and Drug Development Technologies. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl 6-(piperazin-1-yl)nicotinate

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their saf...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of tert-butyl 6-(piperazin-1-yl)nicotinate, a compound often used as a building block in medicinal chemistry. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Hazard CategoryPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation May cause skin irritation.[1][2]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[2][4]
Aquatic Toxicity May be harmful to aquatic life.[5][6]

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]

Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE must be worn at all times when handling tert-butyl 6-(piperazin-1-yl)nicotinate for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). No glove material protects against all substances, so it's crucial to select gloves appropriate for the specific chemicals being handled.[7]

  • Body Protection: A laboratory coat.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[9]

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[8][10]

Step-by-Step Protocol:

  • Designate a Waste Stream: tert-Butyl 6-(piperazin-1-yl)nicotinate waste should be classified as non-halogenated organic solid waste.

  • Select an Appropriate Container:

    • Use a clearly labeled, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a glass container).[10][11]

    • Ensure the container has a secure, tight-fitting lid.[7][10]

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."[10][12]

    • The full chemical name, "tert-Butyl 6-(piperazin-1-yl)nicotinate," must be written out; do not use abbreviations or chemical formulas.[10]

    • Include the date when the waste was first added to the container.[11]

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

On-Site Accumulation and Storage

The storage of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14][15]

Storage Guidelines:

  • Store the waste container in a designated, well-ventilated satellite accumulation area.

  • Do not store waste in a fume hood where other reactions are in progress.[10]

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.[12]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[2]

Disposal Procedure

The final disposal of tert-Butyl 6-(piperazin-1-yl)nicotinate must be conducted by a licensed hazardous waste disposal company.

Step-by-Step Disposal Workflow:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance and procedures for your institution and will arrange for the collection of the waste.[11]

  • Complete a Hazardous Waste Pickup Request Form: This form typically requires information about the chemical, quantity, and location of the waste.[11]

  • Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and stored in the designated pickup area.

  • Manifesting: For transportation off-site, a Uniform Hazardous Waste Manifest is required to track the waste from its point of generation to its final disposal facility. This is often handled by the EHS office in conjunction with the waste disposal vendor.[12][16]

Disposal Decision-Making Flowchart:

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal A Identify Waste: tert-Butyl 6-(piperazin-1-yl)nicotinate B Assess Hazards: - Toxic - Irritant - Ecotoxic A->B C Don Appropriate PPE B->C D Select Compatible Waste Container C->D E Label Container: - 'Hazardous Waste' - Full Chemical Name - Date and Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS Office F->G H Complete Waste Pickup Request G->H I Licensed Vendor Picks Up Waste H->I J Final Disposal at Approved Facility I->J

Sources

Handling

Operational Guide &amp; Safety Protocol: Handling tert-Butyl 6-(piperazin-1-yl)nicotinate in PROTAC Synthesis

As a Senior Application Scientist specializing in medicinal chemistry and targeted protein degradation (TPD), I recognize that handling advanced fine chemicals requires more than just generic safety data. tert-Butyl 6-(p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and targeted protein degradation (TPD), I recognize that handling advanced fine chemicals requires more than just generic safety data. tert-Butyl 6-(piperazin-1-yl)nicotinate is a highly specialized bifunctional linker precursor frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically those designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase[1].

Because this molecule bridges target-binding moieties with E3 ligase ligands to induce ubiquitination[1], preserving its chemical integrity while rigorously protecting laboratory personnel is paramount. This guide provides a self-validating, causality-driven operational plan for handling this critical intermediate.

Hazard Assessment & Causality (The "Why" Behind the Protocol)

To design an effective safety protocol, we must first understand the physicochemical properties driving the hazards of tert-Butyl 6-(piperazin-1-yl)nicotinate:

  • Piperazine Moiety (Basicity & Sensitization): The secondary amine in the piperazine ring is inherently basic and acts as a localized nucleophile. Upon contact with biological tissues (skin, ocular mucosa), it can cause severe irritation or chemical burns. Furthermore, cyclic amines are well-documented skin sensitizers.

  • Nicotinate Ester Core (Lipophilicity): The tert-butyl ester significantly enhances the molecule's lipophilicity compared to a free nicotinic acid. This increased lipophilicity facilitates rapid dermal absorption, meaning systemic exposure via accidental skin contact is a legitimate physiological risk.

  • Physical State (Aerosolization): Synthesized and isolated as a fine yellow solid[2], the compound presents a distinct particulate and dust inhalation hazard during weighing and transfer operations. Inhalation bypasses primary dermal defenses, leading to acute respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix

Based on the causality assessment above, the following quantitative and qualitative PPE standards must be strictly enforced.

Protection ZoneRecommended PPE StandardCausal Justification
Ocular Snug-fitting chemical splash goggles (ANSI Z87.1 compliant)Protects against airborne yellow dust[2] and accidental basic splashes during solvent dissolution.
Dermal (Hands) Double-gloving: Nitrile (outer, ≥0.11mm) over Neoprene (inner)Nitrile provides mechanical strength; Neoprene offers superior chemical resistance to lipophilic basic amines.
Dermal (Body) Flame-retardant lab coat (Nomex/cotton blend), closed-toe shoesPrevents dermal absorption of the lipophilic nicotinate ester in the event of an accidental benchtop spill.
Respiratory N95/FFP2 particulate respirator (if outside containment)Mitigates inhalation of fine solid particulates during the physical transfer of the powder.

Step-by-Step Operational Workflow

The following methodology ensures a self-validating system where each step inherently minimizes the risk of the next.

Phase 1: Pre-Operation & Engineering Controls
  • Containment: Conduct all open-handling procedures (weighing, transferring) inside a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation (LEV) powder weighing hood.

  • Static Mitigation: Because fine organic powders are prone to static cling (which exponentially increases aerosolization risk), use an anti-static zero-stat gun on the micro-spatula and weighboat prior to dispensing.

Phase 2: Weighing and Reaction Setup
  • Preparation: Tare a conductive, anti-static weighboat on an analytical balance inside the LEV.

  • Dispensing: Using the anti-static micro-spatula, carefully dispense the required mass of the yellow solid[2]. Scientific Rationale: Smooth, deliberate movements prevent the generation of micro-dust plumes.

  • In-Situ Solubilization: Rather than transferring the dry powder directly to the reaction vessel (which risks environmental release), dissolve the compound directly in the weighboat using your primary reaction solvent, such as N,N-dimethylacetamide (DMA)[2].

  • Closed Transfer: Transfer the solubilized intermediate via a sealed glass Hamilton syringe to the main reaction flask containing the CRBN ligand precursor.

Spill Management & Disposal Plan

In the event of an accidental release of the solid powder on the benchtop, execute the following immediate action plan:

  • Isolate: Evacuate personnel from the immediate 2-meter radius to prevent tracking the powder.

  • Verify PPE: Ensure respiratory protection (N95) and double nitrile gloves are securely equipped.

  • Wetting (Critical Step): Lightly mist the spilled yellow solid with a high-flashpoint organic solvent (e.g., isopropanol) to suppress dust aerosolization. Do not use water; the lipophilic tert-butyl ester will repel it, causing the fine powder to scatter.

  • Collection: Sweep the wetted powder using a disposable anti-static brush into a sealable hazardous waste container.

  • Chemical Decontamination: Wipe the affected area with a 5% dilute acetic acid solution. Scientific Rationale: The mild acid protonates the basic piperazine moiety, converting the lipophilic free base into a highly water-soluble, non-volatile salt for safe, final cleanup.

  • Disposal: Label the container as "Hazardous Organic Waste - Basic Amine/Ester" and route it to institutional hazardous waste. Do not mix with strong oxidizing waste streams.

Mandatory Visualization: PROTAC Assembly Workflow

The following diagram illustrates the logical workflow of utilizing tert-Butyl 6-(piperazin-1-yl)nicotinate in the assembly of a functional PROTAC molecule.

Workflow of PROTAC assembly utilizing tert-Butyl 6-(piperazin-1-yl)nicotinate as a linker.

References

  • Title: AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same Source: Google Patents URL
  • Title: JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands Source: Google Patents URL

Sources

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